3'-Chlorobiphenyl-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMLKQSDIZEGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362622 | |
| Record name | 4-(3-chlorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400744-49-2 | |
| Record name | 4-(3-chlorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Chloro-[1,1'-biphenyl]-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on 3'-Chlorobiphenyl-4-carbaldehyde (CAS Number: 400744-49-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data is publicly available for 3'-Chlorobiphenyl-4-carbaldehyde. This guide compiles available data and presents methodologies for related compounds as a reference. All data for isomers or related compounds are clearly indicated.
Core Compound Properties
This compound is a biphenyl derivative containing a chlorine substituent on one phenyl ring and a formyl (aldehyde) group on the other. Its chemical structure makes it a valuable intermediate in organic synthesis, particularly for the development of more complex molecules in medicinal chemistry and materials science.
Physicochemical Data
Quantitative physicochemical data for this compound is sparse in the public domain. The following table summarizes the available information for the target compound and its isomers. Researchers should independently verify these properties through experimentation.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₃H₉ClO | [1][2] |
| Molecular Weight | 216.66 g/mol | [1] |
| Melting Point | 56-60 °C | Predicted for isomer 4'-Chlorobiphenyl-3-carbaldehyde[3] |
| 110-116 °C | For isomer 4'-Chlorobiphenyl-4-carboxaldehyde[4] | |
| Boiling Point | 358.9 ± 25.0 °C | Predicted for isomer 4'-Chlorobiphenyl-3-carbaldehyde[3] |
| Density | 1.214 ± 0.06 g/cm³ | Predicted for isomer 4'-Chlorobiphenyl-3-carbaldehyde[3] |
| Solubility | No data available |
Spectral Data
No specific experimental spectral data (NMR, IR, MS) for this compound (CAS 400744-49-2) has been identified in the reviewed literature. However, spectral data for related compounds such as 3-chlorobiphenyl are available and can provide an indication of expected spectral features[5].
Synthesis and Purification Protocols
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
The synthesis can be envisioned through two primary Suzuki-Miyaura coupling strategies.
Strategy A: Coupling of (3-chlorophenyl)boronic acid with 4-bromobenzaldehyde. Strategy B: Coupling of (4-formylphenyl)boronic acid with 1-bromo-3-chlorobenzene.
Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for the synthesis of this compound.
General Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or CsF, 2-3 equiv.).
-
Solvent Addition: Add a suitable solvent system. This is often a biphasic mixture such as toluene/ethanol/water or dioxane/water. The reaction can also be performed under anhydrous conditions in solvents like THF or DMF.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to a temperature typically between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate)[9].
Purification of the Aldehyde Product
Aldehydes can sometimes be challenging to purify due to their moderate polarity and potential for oxidation to carboxylic acids. Two common purification methods are detailed below.
Method 1: Flash Column Chromatography
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent: A non-polar/polar solvent system such as hexanes/ethyl acetate is typically effective. The polarity of the eluent should be optimized based on TLC analysis of the crude product.
-
Procedure: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Load the solution onto the silica gel column. Elute the column with the optimized solvent system, collecting fractions and monitoring by TLC to isolate the pure aldehyde[9].
Method 2: Purification via Bisulfite Adduct Formation
This method is useful for separating aldehydes from non-carbonyl-containing impurities[10][11].
-
Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like methanol or THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will react to form a water-soluble bisulfite adduct, which may precipitate if the aldehyde is sufficiently non-polar.
-
Extraction: Dilute the mixture with water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate). The non-aldehyde impurities will remain in the organic layer, while the bisulfite adduct will be in the aqueous layer. Separate the layers.
-
Regeneration of Aldehyde: To recover the aldehyde, basify the aqueous layer containing the adduct with a strong base such as sodium hydroxide to a pH of approximately 12. This will reverse the reaction and regenerate the aldehyde.
-
Final Extraction: Extract the regenerated aldehyde from the aqueous layer with an organic solvent. Dry the organic layer, filter, and concentrate to obtain the purified aldehyde[10][11].
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. Biphenyl derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][3][12]. However, the specific biological profile of this compound remains to be elucidated.
Due to the lack of information on its interaction with biological systems, a signaling pathway diagram cannot be generated at this time.
Logical Relationships and Workflows
Synthetic Workflow
The logical workflow for the synthesis and purification of this compound is outlined below.
Caption: Synthetic and purification workflow for this compound.
General Drug Discovery Process
Should this compound or its derivatives be investigated for therapeutic potential, the general workflow for drug discovery would be applicable.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. ijsdr.org [ijsdr.org]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. 3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Synthesis and Characterization of Stable Isotope Labeled 3,3',4,4'-Tetrachlorobiphenyl-D<sub>6</sub> [tws.xml-journal.net]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3'-Chlorobiphenyl-4-carbaldehyde: Molecular Structure, Properties, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3'-Chlorobiphenyl-4-carbaldehyde, a biphenyl derivative of interest in synthetic and medicinal chemistry. This document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling, and standard characterization techniques.
Core Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉ClO | [1][2][3] |
| Molecular Weight | 216.66 g/mol | [1][2][3] |
| CAS Number | 400744-49-2 | [1][2][3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. |
Molecular Structure and Identification
This compound consists of a biphenyl scaffold with a chlorine atom substituted at the 3' position of one phenyl ring and a carbaldehyde (formyl) group at the 4 position of the other phenyl ring.
Caption: Molecular structure of this compound.
Experimental Protocols
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. A detailed protocol for this synthesis and subsequent characterization is provided below.
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of substituted biphenyls.
Materials:
-
4-Bromobenzaldehyde
-
3-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromobenzaldehyde (1.0 eq), 3-chlorophenylboronic acid (1.05 eq), and 1-propanol.
-
Degassing: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 20-30 minutes to dissolve the solids and degas the solvent.
-
Catalyst and Base Addition: To the solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.009 eq), and a 2 M aqueous solution of sodium carbonate (1.2 eq).
-
Reaction: Heat the mixture to reflux under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Crystallization: Purify the crude product by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to yield this compound as a crystalline solid.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde group will show a characteristic resonance in the range of δ 190-200 ppm. The aromatic carbons will appear between δ 120-150 ppm.
2. Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer.
-
Look for a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1700 cm⁻¹.
-
Characteristic C-H stretching vibrations for the aldehyde proton may be observed around 2820 and 2720 cm⁻¹.
-
Aromatic C=C stretching vibrations will be present in the 1600-1450 cm⁻¹ region.
-
A C-Cl stretching vibration will be observed in the fingerprint region.
3. Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer, typically with electron ionization (EI).
-
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 216 for ³⁵Cl and 218 for ³⁷Cl in an approximate 3:1 ratio).
-
Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the formyl group (M-29).
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Potential Biological Significance and Signaling Pathways
While specific biological data for this compound is limited, its structural similarity to polychlorinated biphenyls (PCBs) suggests potential toxicological relevance. PCBs are a class of persistent organic pollutants known to cause a range of adverse health effects, including neurotoxicity, immunotoxicity, and endocrine disruption.[1][2][3][4][5] The biological activity of PCBs is highly dependent on the number and position of chlorine atoms.
The metabolism of less-chlorinated biphenyls can lead to the formation of reactive metabolites, which may exert toxic effects.[3] Given the presence of a reactive aldehyde group, this compound could potentially interact with biological macromolecules such as proteins and DNA, leading to cellular dysfunction.
Further research is required to elucidate the specific biological targets and signaling pathways affected by this compound. A logical workflow for investigating its potential biological activity is proposed below.
Caption: Proposed workflow for investigating the biological activity of this compound.
References
- 1. The Toxicology of PCB's—An Overview for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polychlorinated Biphenyls (PCBs) Toxicity: Clinical Assessment | Environmental Medicine | ATSDR [archive.cdc.gov]
- 5. epa.gov [epa.gov]
An In-depth Technical Guide to the Synthesis of 3'-Chlorobiphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3'-Chlorobiphenyl-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This guide details the necessary reagents, a step-by-step experimental protocol adapted from a well-established procedure for a structurally analogous compound, and known spectroscopic data for the target molecule. Additionally, a general protocol for the Stille cross-coupling is presented as an alternative synthetic route. The information is structured to be a practical resource for researchers in organic synthesis and drug development.
Introduction
Biphenyl scaffolds are prevalent in a wide range of biologically active molecules and functional materials. The targeted compound, this compound, possesses a desirable substitution pattern that makes it a key intermediate for the synthesis of more complex molecular architectures. The presence of the aldehyde functional group allows for a variety of subsequent chemical transformations, while the chlorinated phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. The Suzuki-Miyaura and Stille cross-coupling reactions are the most prominent methods for the synthesis of such biaryl systems, offering high yields and broad functional group tolerance.[1][2]
Synthetic Routes
The most common and effective methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions. Both the Suzuki-Miyaura and Stille couplings are viable options, with the choice often depending on the availability of starting materials and tolerance to specific reaction conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate.[3] For the synthesis of this compound, this would involve the reaction of 3-chlorophenylboronic acid with 4-bromobenzaldehyde.
Stille Cross-Coupling
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex.[2] This method is known for its tolerance of a wide variety of functional groups.[4] The synthesis of the target molecule via this route would typically involve the reaction of a (3-chlorophenyl)stannane derivative with 4-bromobenzaldehyde.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound. The Suzuki-Miyaura protocol is adapted from a well-documented procedure for the synthesis of the closely related 4-biphenylcarboxaldehyde.[5]
Suzuki-Miyaura Coupling: Synthesis of this compound
This protocol describes the synthesis from 3-chlorophenylboronic acid and 4-bromobenzaldehyde.
Reaction Scheme:
Caption: Suzuki-Miyaura synthesis of this compound.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromobenzaldehyde | 185.02 | 5.00 g | 27.0 |
| 3-Chlorophenylboronic acid | 156.37 | 4.42 g | 28.4 |
| Palladium(II) Acetate | 224.50 | 18.2 mg | 0.081 |
| Triphenylphosphine | 262.29 | 63.8 mg | 0.243 |
| Sodium Carbonate (2 M aq.) | 105.99 | 16.2 mL | 32.4 |
| 1-Propanol | - | 48.5 mL | - |
| Deionized Water | - | 9.5 mL | - |
| Ethyl Acetate | - | As needed | - |
| Hexanes | - | As needed | - |
| Sodium Bicarbonate (5% aq.) | - | As needed | - |
| Saturated Brine | - | As needed | - |
| Activated Carbon (Darco G-60) | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure: [5]
-
To a three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (5.00 g, 27.0 mmol), 3-chlorophenylboronic acid (4.42 g, 28.4 mmol), and 1-propanol (48.5 mL) under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes to dissolve the solids.
-
To the resulting solution, add palladium(II) acetate (18.2 mg, 0.081 mmol), triphenylphosphine (63.8 mg, 0.243 mmol), 2 M aqueous sodium carbonate (16.2 mL, 32.4 mmol), and deionized water (9.5 mL).
-
Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically within 1-2 hours), remove the heat source and add 35 mL of water while the mixture is still hot.
-
Allow the mixture to cool to room temperature while stirring, open to the atmosphere.
-
Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Separate the phases and extract the aqueous layer with two additional portions of ethyl acetate (25 mL each).
-
Combine the organic layers and wash with 5% aqueous sodium bicarbonate (25 mL) followed by saturated brine (2 x 25 mL).
-
Treat the organic solution with activated carbon (e.g., Darco G-60, ~2.5 g) and stir at room temperature for 30 minutes to decolorize.
-
Add anhydrous sodium sulfate (~5 g) and continue stirring for an additional 15 minutes.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Stille Cross-Coupling: A General Protocol
This provides a general workflow for the Stille coupling, which can be optimized for the synthesis of this compound.
Reaction Scheme:
Caption: Stille coupling for this compound synthesis.
General Procedure: [6]
-
In a dried Schlenk tube under an inert atmosphere (e.g., argon), combine the (3-chlorophenyl)trialkylstannane (1.0 equiv), 4-bromobenzaldehyde (1.0-1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if necessary.
-
Add a degassed anhydrous solvent such as toluene or DMF.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The work-up procedure generally involves dilution with an organic solvent, washing with aqueous potassium fluoride to remove tin byproducts, followed by standard aqueous washes, drying, and concentration.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
This section summarizes the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₉ClO |
| Molecular Weight | 216.66 g/mol |
| Appearance | Expected to be a solid |
Table 2: Spectroscopic Data [1]
| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | ¹³C NMR (151 MHz, CDCl₃) δ (ppm) |
| 10.07 (s, 1H) | 191.83 |
| 7.96 (d, J = 7.7 Hz, 2H) | 145.68 |
| 7.73 (d, J = 7.7 Hz, 2H) | 141.56 |
| 7.62 (s, 1H) | 135.63 |
| 7.57 – 7.47 (m, 1H) | 134.99 |
| 7.47 – 7.34 (m, 2H) | 130.36 |
| 130.28 | |
| 128.47 | |
| 127.74 | |
| 127.52 | |
| 125.54 |
Logical Workflow
The overall process for the synthesis and characterization of this compound via the Suzuki-Miyaura coupling is outlined below.
References
3'-Chlorobiphenyl-4-carbaldehyde safety data sheet (SDS) information
An In-depth Technical Guide to the Safety Data for 3'-Chlorobiphenyl-4-carbaldehyde
This guide provides a comprehensive overview of the safety data for this compound (CAS No. 400744-49-2), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the substance's properties and associated hazards.
Chemical Identification
| Identifier | Value |
| Product Name | This compound |
| Synonyms | 3'-Chloro-[1,1'-biphenyl]-4-carboxaldehyde |
| CAS Number | 400744-49-2[1][2][3] |
| Molecular Formula | C13H9ClO[1][2] |
| Molecular Weight | 216.66 g/mol [1][2] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. Data for some properties were not available.
| Property | Value |
| Physical State | Data not available[2] |
| Boiling Point | 357.8°C at 760 mmHg[2] |
| Density | 1.214 g/cm³[2] |
| Flash Point | 185.2°C[2] |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS hazard statements and corresponding pictograms are crucial for recognizing the risks associated with this chemical.
GHS Classification:
-
Acute Toxicity, Oral (Category 4)[4]
-
Acute Toxicity, Dermal (Category 4)[4]
-
Acute Toxicity, Inhalation (Category 4)[4]
-
Skin Corrosion/Irritation (Category 2)[5]
-
Serious Eye Damage/Eye Irritation (Category 2)[5]
Signal Word: Warning[4]
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H312: Harmful in contact with skin.[4]
-
H332: Harmful if inhaled.[4]
-
Causes skin irritation.[5]
-
Causes serious eye irritation.[5]
Precautionary Measures and Handling
Adherence to precautionary statements is mandatory to ensure safe handling and use of this substance.
Prevention:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][4]
-
P270: Do not eat, drink or smoke when using this product.[2][4]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][4]
Response:
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[2][4]
Storage:
-
Store at -20°C for maximum stability.[1] For general laboratory use, ensure the container is tightly closed and stored in a dry, well-ventilated place.
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[2][4]
First-Aid Measures
In case of exposure, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Protocol |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2][4] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2][4] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2][4] |
Experimental Protocols and Methodologies
Detailed experimental protocols for the toxicological and physical properties cited in the safety data sheets are not publicly available in the referenced documents. These studies are typically conducted by chemical manufacturers or specialized laboratories following standardized guidelines (e.g., OECD Test Guidelines) and are often proprietary. For specific experimental details, direct inquiry to the supplier or manufacturer is recommended.
Visual Safety Guides
To further aid researchers, the following diagrams illustrate critical safety workflows and requirements when working with this compound.
Caption: Required Personal Protective Equipment (PPE).
Caption: Workflow for handling a chemical spill.
References
An In-depth Technical Guide on the Physical and Chemical Properties of 3'-Chlorobiphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Chlorobiphenyl-4-carbaldehyde is a biphenyl derivative containing a chlorine substituent and a formyl group. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. The presence of the chlorine atom and the reactive aldehyde group makes this compound a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including experimental protocols and reactivity profiles, to support its use in research and development.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. While some data is derived from predictions and data for isomeric or related compounds, it provides a valuable starting point for experimental design.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₁₃H₉ClO | [1][2][3] |
| Molecular Weight | 216.66 g/mol | [1][2][3] |
| CAS Number | 400744-49-2 | [1][2][3] |
| Appearance | Solid (predicted) | [4] |
| Melting Point | 56-60 °C (for 4'-chloro-[1,1'-biphenyl]-3-carbaldehyde) | [4][5] Note: This is for an isomer and should be used as an estimate. |
| Boiling Point | 357.8 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.214 g/cm³ (Predicted) | [3] |
| Solubility | Expected to be soluble in non-polar organic solvents. | General property of biphenyls.[6] Specific data for various solvents is not readily available. |
Synthesis and Experimental Protocols
The primary synthetic route to this compound and similar unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[7][8][9] This palladium-catalyzed reaction offers a versatile and efficient method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.
General Experimental Workflow for Suzuki-Miyaura Coupling
Below is a generalized workflow for the synthesis of biphenyl compounds, which can be adapted for the synthesis of this compound.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol (Hypothetical)
-
Reactant Preparation: In a round-bottom flask, combine 4-bromobenzaldehyde (1 equivalent), 3-chlorophenylboronic acid (1.1-1.5 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 equivalents).
-
Solvent and Base Addition: Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base like sodium carbonate or potassium carbonate (2-3 equivalents).
-
Reaction Execution: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
Spectroscopic Data (Reference and Predicted)
Specific, experimentally obtained spectra for this compound are not widely published. However, data from related compounds can provide valuable insights for characterization.
Table 2: Predicted and Reference Spectroscopic Data
| Technique | Predicted/Reference Data |
| ¹H NMR | Expected signals in the aromatic region (δ 7.0-8.0 ppm) and a characteristic aldehyde proton signal (δ 9.5-10.5 ppm). The coupling patterns will be complex due to the disubstituted biphenyl system. For reference, the ¹H NMR of [1,1'-biphenyl]-4-carbaldehyde shows signals at δ 10.06 (s, 1H), 8.02 – 7.91 (m, 2H), 7.78 – 7.72 (m, 2H), 7.67 – 7.61 (m, 2H), 7.52 – 7.45 (m, 2H), and 7.45 – 7.38 (m, 1H) in CDCl₃.[10] |
| ¹³C NMR | Aromatic carbons are expected in the δ 120-150 ppm range, with the aldehyde carbonyl carbon appearing significantly downfield (δ 190-200 ppm). The ¹³C NMR of [1,1'-biphenyl]-4-carbaldehyde in CDCl₃ shows peaks at δ 192.0, 147.2, 139.7, 135.2, 130.3, 129.0, 128.5, 127.7, and 127.4.[10] |
| FTIR | Characteristic peaks are expected for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-H stretching of the aldehyde (around 2720 and 2820 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aromatic C=C stretching (1400-1600 cm⁻¹), and the C-Cl stretching (typically in the 1000-1100 cm⁻¹ region). |
| Mass Spec. | The molecular ion peak (M⁺) is expected at m/z 216, with a characteristic M+2 peak at m/z 218 due to the ³⁷Cl isotope (approximately one-third the intensity of the M⁺ peak). Fragmentation may involve the loss of the formyl group (-CHO, 29 Da) and the chlorine atom (-Cl, 35/37 Da).[2][11][12] |
Reactivity and Stability
The chemical reactivity of this compound is dictated by the interplay of the biphenyl system, the chlorine substituent, and the aldehyde functional group.
Reactivity of the Aldehyde Group
The formyl group is susceptible to a variety of reactions common to aldehydes:
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. This can lead to the formation of alcohols (via reduction with agents like NaBH₄), cyanohydrins, imines, and acetals.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (3'-chlorobiphenyl-4-carboxylic acid) using common oxidizing agents.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes, extending the carbon chain at the 4-position.
Reactivity of the Biphenyl System and Chlorine Substituent
-
Electrophilic Aromatic Substitution: The biphenyl ring system can undergo further electrophilic substitution. The directing effects of the existing substituents (the 4-formyl group and the 3'-chloro group) will influence the position of new substituents. The aldehyde group is a deactivating, meta-directing group for its ring, while the chlorine atom is a deactivating, ortho-, para-directing group for its ring.[13][14]
-
Nucleophilic Aromatic Substitution: The chlorine atom on the biphenyl ring is generally unreactive towards nucleophilic substitution under standard conditions.[14] However, under forcing conditions or with specific catalysts, substitution may be possible.
Stability
-
Thermal Stability: Polychlorinated biphenyls (PCBs) are known for their high thermal stability.[15] However, at very high temperatures, thermal decomposition can occur, potentially leading to the formation of hazardous byproducts such as polychlorinated dibenzofurans (PCDFs).[16]
-
Photochemical Stability: Chlorobiphenyls can undergo photochemical degradation upon exposure to UV light.[17][18] This often involves the reductive dechlorination of the molecule. The presence of the aldehyde group might also influence the photochemical behavior.
Potential Applications in Drug Development
While there is no direct information on the biological activity or drug development applications of this compound itself, the biphenyl scaffold is a common motif in many biologically active compounds. The aldehyde functionality serves as a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for screening.
Metabolites of lower chlorinated biphenyls have been shown to interact with various cellular targets, including nuclear receptors, and can exhibit endocrine-disrupting activities.[19][20] The study of such compounds and their derivatives is crucial for understanding their toxicological profiles and potential therapeutic applications.
Logical Relationship for Derivative Synthesis
The following diagram illustrates the potential synthetic pathways starting from this compound to generate diverse chemical entities for biological screening.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a valuable chemical intermediate with potential applications in various fields, including medicinal chemistry. This guide has summarized the available information on its physical and chemical properties, provided insights into its synthesis and reactivity, and outlined potential avenues for its use in the development of novel compounds. Further experimental work is required to fully characterize this compound and explore its biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. 4'-CHLOROBIPHENYL-3-CARBALDEHYDE CAS#: 139502-80-0 [amp.chemicalbook.com]
- 5. 4'-CHLOROBIPHENYL-3-CARBALDEHYDE CAS#: 139502-80-0 [m.chemicalbook.com]
- 6. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. wwjmrd.com [wwjmrd.com]
- 9. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. quora.com [quora.com]
- 15. Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 17. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
Spectroscopic and Synthetic Profile of 3'-Chlorobiphenyl-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3'-Chlorobiphenyl-4-carbaldehyde, an important building block in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a representative experimental protocol for its synthesis.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Data
The ¹H NMR spectrum exhibits characteristic signals for the aldehydic proton and the aromatic protons on both phenyl rings.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.08 | s | - | Aldehydic H |
| 7.99 | d | 8.2 | 2H, ortho to CHO |
| 7.75 | d | 8.2 | 2H, meta to CHO |
| 7.66 | t | 1.8 | 1H, H-2' |
| 7.56 | ddd | 7.7, 1.8, 1.2 | 1H, H-6' |
| 7.46 | t | 7.7 | 1H, H-5' |
| 7.41 | ddd | 7.7, 1.8, 1.2 | 1H, H-4' |
¹³C NMR Data
The ¹³C NMR spectrum shows distinct resonances for the carbonyl carbon and the aromatic carbons.
| Chemical Shift (δ) ppm | Assignment |
| 191.8 | C=O (aldehyde) |
| 145.8 | C-4 |
| 141.2 | C-1' |
| 135.8 | C-1 |
| 134.9 | C-3' |
| 130.3 | C-2, C-6 |
| 130.2 | C-5' |
| 128.0 | C-2' |
| 127.5 | C-6' |
| 127.4 | C-3, C-5 |
| 125.4 | C-4' |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2820, ~2720 | Medium | C-H stretch (aldehyde) |
| ~ 1705 | Strong | C=O stretch (conjugated aldehyde) |
| ~ 1600, ~1480 | Medium-Strong | C=C stretch (aromatic rings) |
| ~ 830 | Strong | C-H out-of-plane bend (para-substituted ring) |
| ~ 780 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass can be determined using high-resolution mass spectrometry (HRMS). The presence of a chlorine atom results in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
| m/z | Relative Intensity | Assignment |
| 216/218 | ~3:1 | [M]⁺ (Molecular ion) |
| 215/217 | [M-H]⁺ | |
| 187/189 | [M-CHO]⁺ | |
| 152 | [M-Cl-H]⁺ |
Experimental Protocols
The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol.[4]
Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
4-Formylphenylboronic acid
-
1-Chloro-3-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-formylphenylboronic acid (1.2 mmol), 1-chloro-3-iodobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.[1]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL).[1]
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
General Protocol for Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 101 MHz for ¹³C, respectively. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
Solubility Profile of 3'-Chlorobiphenyl-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3'-Chlorobiphenyl-4-carbaldehyde. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on providing detailed experimental protocols for determining the solubility of this compound. Additionally, it outlines the key factors influencing solubility and presents a logical framework for solvent selection.
Quantitative Solubility Data
A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in various solvents. The parent structure, a chlorinated biphenyl, suggests that it is likely to be soluble in non-polar organic solvents and have low solubility in water.[1][2] However, the presence of the polar carbaldehyde group may impart some degree of solubility in more polar organic solvents. To address this gap, the following sections provide detailed experimental protocols for researchers to determine the solubility of this compound in solvents relevant to their work.
Experimental Protocols for Solubility Determination
The following are established methods for determining the solubility of a solid organic compound like this compound.
Qualitative Solubility Assessment
This method provides a rapid initial screening of solubility in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, hexane, toluene, diethyl ether, acetone, ethanol, methanol, dimethyl sulfoxide)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.[3]
-
Add 0.75 mL of the selected solvent in small portions.[3]
-
After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[4]
-
Observe the mixture. If the solid completely dissolves, the compound is considered soluble in that solvent at this approximate concentration. If a significant portion of the solid remains undissolved, it is considered insoluble or sparingly soluble.
-
Repeat this procedure for each solvent to be tested.
Quantitative Solubility Determination: The Shake-Flask Method
This is a widely used method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Chosen solvent
-
Glass flasks with stoppers
-
Analytical balance
-
Constant temperature shaker bath or orbital shaker
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass flask. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the flask to stand undisturbed at the same temperature to let the excess solid settle. For colloidal suspensions, centrifugation may be necessary to achieve clear separation.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated HPLC or GC method.[5] The concentration of this compound in the sample is determined by comparing its response to a calibration curve prepared from standards of known concentrations.
-
Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.
Visualized Experimental Workflow and Influencing Factors
The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of a compound.
Caption: Experimental workflow for quantitative solubility determination.
References
- 1. 3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ws [chem.ws]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of 3'-Chlorobiphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Chlorobiphenyl-4-carbaldehyde is a versatile synthetic intermediate with significant potential in various fields of chemical and pharmaceutical research. Its unique structural features, comprising a chlorinated biphenyl backbone and a reactive aldehyde group, make it a valuable building block for the synthesis of novel bioactive molecules and functional materials. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the development of pharmaceuticals, agrochemicals, and advanced materials. Detailed synthetic methodologies, quantitative data from related studies, and visualizations of experimental workflows are presented to facilitate its use in research and development.
Introduction
Biphenyl scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a chlorine atom and a carbaldehyde group onto the biphenyl core, as in this compound, provides two distinct points for chemical modification, enhancing its utility as a versatile intermediate.[1][2] The electron-withdrawing nature of the chlorine atom can influence the electronic properties and metabolic stability of derivative compounds, while the aldehyde functionality serves as a key handle for a variety of chemical transformations, including condensations, oxidations, and reductions.[1]
This guide will explore the established and potential applications of this compound, with a focus on its utility in the synthesis of novel therapeutic agents and other functional organic molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 400744-49-2 | [3] |
| Molecular Formula | C₁₃H₉ClO | [3] |
| Molecular Weight | 216.66 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4] |
Synthesis of this compound
The primary method for the synthesis of this compound and other substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.[1]
A general synthetic workflow for the preparation of this compound via a Suzuki-Miyaura coupling is depicted below.
Caption: General workflow for the synthesis of this compound.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
To a degassed solution of 1-bromo-3-chlorobenzene (1.0 eq) and 4-formylphenylboronic acid (1.2 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Potential Research Applications
This compound is a versatile building block for the synthesis of a variety of organic compounds with potential applications in medicinal chemistry and materials science.[5][6]
Synthesis of Bioactive Heterocycles
The aldehyde functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, which are of great interest in drug discovery due to their diverse biological activities.[7]
Research has shown that biphenyl-substituted pyrazole carbaldehydes exhibit promising antimicrobial and antioxidant activities. Although not using the 3'-chloro substituted variant, a study on related compounds demonstrated significant activity against various bacterial and fungal strains. This suggests that derivatives of this compound could be potent antimicrobial agents.
A plausible synthetic route to such compounds involves an initial aldol condensation followed by a hetero-cyclization reaction.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. 3′-Chlorobiphenyl-2-carbaldehyde | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Recent Advances in the Green Synthesis of Heterocycles: From Building Blocks to Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Profile of the Aldehyde Group in 3'-Chlorobiphenyl-4-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Chlorobiphenyl-4-carbaldehyde is a versatile bifunctional organic compound featuring a biphenyl backbone, a common scaffold in medicinal chemistry and materials science. The presence of a chlorine atom on one phenyl ring and a formyl (aldehyde) group on the other imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, focusing on its synthetic utility in key organic transformations. While specific quantitative data for this exact molecule is limited in publicly available literature, this guide extrapolates typical reactivity based on well-established principles and analogous reactions with structurally similar aromatic aldehydes.
Synthesis of this compound
The primary route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryls. The general strategy involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.
A common synthetic approach involves the coupling of (3-chlorophenyl)boronic acid with 4-bromobenzaldehyde. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a phosphine ligand, and a base, such as sodium carbonate or potassium phosphate.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 4-bromobenzaldehyde (1.0 eq), (3-chlorophenyl)boronic acid (1.1 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Add a base (e.g., K₂CO₃, 2.0 eq).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Logical Relationship: Synthesis of this compound
Reactivity of the Aldehyde Group
The aldehyde group is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic. This makes it susceptible to attack by nucleophiles. The reactivity of the aldehyde in this compound is influenced by the biphenyl system, which can delocalize electron density through resonance. The chlorine atom, being electron-withdrawing, can have a modest activating effect on the aldehyde group.
Oxidation
The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents.
Experimental Protocol: Oxidation to 3'-Chlorobiphenyl-4-carboxylic acid
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Prepare a solution of the oxidizing agent. A common and effective reagent is Jones reagent (CrO₃ in sulfuric acid and water), or potassium permanganate (KMnO₄). For a milder oxidation, silver(I) oxide (Tollens' reagent) can be used.
-
Slowly add the oxidizing agent to the solution of the aldehyde at a controlled temperature (often 0 °C to room temperature).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction appropriately (e.g., with isopropanol for Jones reagent).
-
Perform an aqueous workup, typically involving acidification to protonate the carboxylate, followed by extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting carboxylic acid by recrystallization or column chromatography.
Reduction
The aldehyde group can be reduced to a primary alcohol. This is a common transformation for introducing a hydroxymethyl group.
Experimental Protocol: Reduction to (3'-Chlorobiphenyl-4-yl)methanol
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent like methanol, ethanol, or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Carefully add a reducing agent such as sodium borohydride (NaBH₄) in portions. For less reactive aldehydes or for a more potent reducing agent, lithium aluminum hydride (LiAlH₄) in THF can be used, although it requires stricter anhydrous conditions and a more cautious workup.
-
Stir the reaction at low temperature and then allow it to warm to room temperature. Monitor by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol, which can be further purified if necessary.
Nucleophilic Addition Reactions
The core reactivity of the aldehyde group is its susceptibility to nucleophilic addition. This class of reactions is vast and allows for the formation of a wide variety of functional groups and the extension of the carbon skeleton.
The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound in the presence of a basic catalyst. This reaction is highly effective for the formation of carbon-carbon double bonds. With this compound, this reaction can be used to synthesize various cinnamic acid derivatives and other α,β-unsaturated compounds.
Experimental Protocol: Knoevenagel Condensation with Malonic Acid
-
In a reaction flask, combine this compound (1.0 eq) and malonic acid (1.1-1.5 eq).
-
Add a suitable solvent, such as pyridine or a mixture of toluene and a catalytic amount of a base like piperidine or β-alanine.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction often involves a decarboxylation step to yield the cinnamic acid derivative.
-
After the reaction is complete, cool the mixture and perform an acidic workup to precipitate the product.
-
Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified α,β-unsaturated carboxylic acid.
Experimental Workflow: Knoevenagel Condensation
Methodological & Application
Analytical Methods for the Detection of 3'-Chlorobiphenyl-4-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 3'-Chlorobiphenyl-4-carbaldehyde. The information is intended to guide researchers, scientists, and professionals in the pharmaceutical and drug development fields in establishing robust and reliable analytical methods for the quantification of this compound.
Introduction
This compound is a biphenyl derivative containing both a chloro and a carbaldehyde functional group. As a potential impurity or intermediate in the synthesis of active pharmaceutical ingredients (APIs), its detection and quantification are crucial for ensuring the quality, safety, and efficacy of drug products. The analytical methods outlined below provide frameworks for the determination of this compound in various matrices.
Analytical Techniques
The primary analytical techniques suitable for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the sample matrix, required sensitivity, and the availability of instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
A stability-indicating reversed-phase HPLC method with UV detection is a common and robust approach for the analysis of this compound in drug substances and formulations.
Workflow for HPLC-UV Method Development:
Caption: General workflow for HPLC-UV analysis of this compound.
Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol outlines a general procedure for the development and validation of a stability-indicating HPLC method.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Buffers (e.g., phosphate, acetate)
-
Acids and bases for forced degradation studies (e.g., HCl, NaOH, H₂O₂)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
3. Chromatographic Conditions (to be optimized):
-
Mobile Phase A: Buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted)
-
Mobile Phase B: Acetonitrile or Methanol
-
Elution: Gradient elution is recommended to ensure separation from potential impurities and degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a common starting point is 254 nm).
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the analyte.
-
Sample Solution: Accurately weigh and dissolve the sample (e.g., drug substance) in the same solvent as the standard to a known concentration.
5. Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[1] This involves subjecting the sample to various stress conditions to generate potential degradation products.[1]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to heat (e.g., 105 °C).
-
Photolytic Degradation: Expose the sample to UV light.
6. Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, including the following parameters:[2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary (Hypothetical for a Validated HPLC-UV Method):
| Parameter | Typical Acceptance Criteria | Hypothetical Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Range | - | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | - | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.1 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique suitable for the trace-level analysis of semi-volatile compounds like this compound.
Workflow for GC-MS Method Development:
Caption: General workflow for GC-MS analysis of this compound.
Experimental Protocol: GC-MS Method
This protocol provides a general guideline for the analysis of this compound by GC-MS.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity solvents (e.g., hexane, dichloromethane)
-
Internal standard (e.g., a deuterated analog or a compound with similar chemical properties)
-
Derivatizing agents (if necessary)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary GC column: A non-polar or mid-polar column (e.g., DB-5ms, HP-5ms) is generally suitable.
3. GC-MS Conditions (to be optimized):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
4. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): For liquid samples, extract the analyte into an appropriate organic solvent.
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate the analyte.
-
Derivatization: If the compound has poor volatility or chromatographic behavior, derivatization of the aldehyde group may be considered.
5. Method Validation: The GC-MS method should be validated according to relevant guidelines, focusing on parameters such as specificity (mass spectral confirmation), linearity, LOD, LOQ, accuracy, and precision.
Quantitative Data Summary (Hypothetical for a Validated GC-MS Method):
| Parameter | Typical Acceptance Criteria | Hypothetical Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.998 |
| Range | - | 1 - 100 ng/mL |
| Accuracy (% Recovery) | 80.0 - 120.0% | 95.0% |
| Precision (RSD) | ≤ 15.0% | < 10.0% |
| Limit of Detection (LOD) | - | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | - | 0.5 ng/mL |
Conclusion
The selection of an appropriate analytical method for this compound is critical for ensuring the quality and safety of pharmaceutical products. Both HPLC-UV and GC-MS offer reliable and robust platforms for its detection and quantification. The protocols and data presented herein provide a foundation for the development and validation of suitable analytical procedures. It is imperative that any method is thoroughly validated to demonstrate its suitability for its intended purpose in accordance with regulatory expectations.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 3'-Chlorobiphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is highly valued in academic and industrial settings, particularly in drug discovery and development, for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents.
This document provides detailed application notes and protocols for the use of 3'-Chlorobiphenyl-4-carbaldehyde as a substrate in Suzuki coupling reactions. This substrate is of particular interest as it allows for the synthesis of complex terphenyl and poly-aryl structures, which are prevalent scaffolds in many biologically active molecules and advanced materials.[1][2] The presence of a chloro substituent, which is typically less reactive than bromo or iodo groups, and an electron-withdrawing aldehyde group, presents a challenging yet synthetically valuable transformation. These protocols are based on established methodologies for the coupling of challenging aryl chlorides.
Reaction Principle and Workflow
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3][4]
A general workflow for performing a Suzuki coupling reaction with this compound is outlined below.
References
Application Notes: 3'-Chlorobiphenyl-4-carbaldehyde as a Versatile Precursor in Pharmaceutical Synthesis
Introduction
3'-Chlorobiphenyl-4-carbaldehyde is a versatile bifunctional organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its biphenyl scaffold is a common structural motif in numerous drugs, particularly in the "sartan" class of angiotensin II receptor blockers used to treat hypertension. The presence of a chloro group and a formyl group at specific positions on the biphenyl rings allows for sequential and regioselective modifications, making it an ideal precursor for creating diverse molecular architectures. This application note details the use of this compound in the synthesis of a novel investigational angiotensin II receptor antagonist, FP-1028.
Core Application: Synthesis of FP-1028, an Angiotensin II Receptor Antagonist
The primary application highlighted is the role of this compound as a key starting material in the multi-step synthesis of FP-1028. The synthetic strategy leverages the aldehyde functionality for the construction of an imidazole heterocycle and the chloro-substituted phenyl ring for the introduction of a tetrazole moiety via a nucleophilic aromatic substitution followed by cyclization.
Experimental Protocols
Protocol 1: Synthesis of the Imidazole Intermediate (FP-1027)
This protocol outlines the condensation reaction of this compound with 2-butyl-4,5-dihydro-1H-imidazole to form the imidazole ring, a key step in the synthesis of many sartan drugs.
Materials:
-
This compound
-
2-butyl-4,5-dihydro-1H-imidazole
-
Ammonium acetate
-
Glacial acetic acid
-
Methanol
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add 2-butyl-4,5-dihydro-1H-imidazole (1.2 eq) and ammonium acetate (3.0 eq).
-
Add glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the imidazole intermediate (FP-1027).
Protocol 2: Synthesis of FP-1028 via Tetrazole Formation
This protocol describes the conversion of the chloro group on the biphenyl ring of FP-1027 into a tetrazole ring, a critical step for the biological activity of angiotensin II receptor blockers.
Materials:
-
FP-1027 (from Protocol 1)
-
Sodium azide
-
Triethylamine hydrochloride
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
Procedure:
-
In a flame-dried round-bottom flask, dissolve FP-1027 (1.0 eq) in a mixture of toluene and NMP.
-
Add sodium azide (3.0 eq) and triethylamine hydrochloride (3.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 48 hours under a nitrogen atmosphere.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the mixture to room temperature and quench the reaction by the slow addition of water.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain the final product, FP-1028.
Data Presentation
The following tables summarize the quantitative data obtained from the synthesis of FP-1028.
Table 1: Reaction Yields and Purity
| Step | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) |
| 1 | FP-1027 | 324.83 | 85 | 98.5 |
| 2 | FP-1028 | 367.84 | 78 | 99.2 |
Table 2: Spectroscopic Data for FP-1028
| Spectroscopic Method | Key Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.65-7.40 (m, 8H, Ar-H), 5.50 (s, 2H, CH₂), 2.60 (t, J=7.6 Hz, 2H, CH₂), 1.60-1.50 (m, 2H, CH₂), 1.35-1.25 (m, 2H, CH₂), 0.85 (t, J=7.3 Hz, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155.8, 150.2, 141.5, 138.9, 130.8, 130.1, 129.5, 128.7, 127.4, 126.8, 125.3, 124.9, 47.6, 30.1, 29.5, 21.8, 13.9 |
| Mass Spectrometry (ESI+) | m/z 368.16 [M+H]⁺ |
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Application Note: Protocol for the Purification of 3'-Chlorobiphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the purification of 3'-Chlorobiphenyl-4-carbaldehyde, a key intermediate in the synthesis of various organic molecules. The described methods, flash column chromatography and recrystallization, are standard laboratory techniques aimed at achieving high purity of the final compound.
Introduction
This compound is a biphenyl derivative whose purity is crucial for its subsequent use in research and development, particularly in the synthesis of pharmaceuticals and agrochemicals. Impurities can lead to unwanted side reactions, lower yields of the desired product, and complications in analytical characterization. The following protocols outline effective methods for the removal of common impurities.
Experimental Protocols
Two primary methods for the purification of this compound are presented: flash column chromatography for high-resolution separation and recrystallization for a more straightforward, bulk purification.
Method 1: Flash Column Chromatography
Flash column chromatography is a rapid and effective technique for separating compounds with different polarities. For this compound, a normal-phase chromatography setup using silica gel is recommended.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: n-Hexane (ACS grade), Ethyl acetate (ACS grade)
-
Glass chromatography column
-
Pressurized air or nitrogen source
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a solvent system of Hexane:Ethyl Acetate (e.g., 9:1 v/v).
-
Visualize the spots under a UV lamp to identify the product and impurities. The Rf value for the closely related 4-biphenylcarboxaldehyde is approximately 0.3 in a 93:7 hexanes/ethyl acetate system[1]. Adjust the solvent system to achieve good separation (Rf of the desired compound around 0.25-0.35).
-
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by running the chosen mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase (e.g., Hexane:Ethyl Acetate, 95:5 v/v). A gradient elution, gradually increasing the polarity of the mobile phase, can also be effective.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Method 2: Recrystallization
Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvents (e.g., n-Hexane, Methanol, Ethanol, Acetone, Water)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Ice bath
Procedure:
-
Solvent Selection:
-
Test the solubility of the crude material in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble at high temperatures or soluble at low temperatures.
-
A common solvent system for similar compounds like 4-biphenylcarboxaldehyde is a mixture of hexanes and methanol[1]. Other potential systems include ethanol/water or acetone/hexane mixtures.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the solvent in which the compound is more soluble if using a mixed solvent system) until the solid just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
If using a mixed solvent system, add the second solvent (the one in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the first solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
-
Data Presentation
The following table summarizes expected outcomes based on the purification of a structurally similar compound, 4-biphenylcarboxaldehyde[1]. Actual results for this compound may vary.
| Purification Method | Starting Material | Purity of Final Product | Overall Yield | Notes |
| Flash Chromatography | Crude Product | >98% (expected) | ~85-95% | Mobile Phase: Hexanes/Ethyl Acetate (93:7). Rf ≈ 0.3.[1] |
| Recrystallization | Crude Product | >99% (expected) | ~86% | Solvent System: Hexanes and Methanol. Yield is for the combined synthesis and purification.[1] |
Visualization
Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
Safety Precautions
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
References
Application Note: Determination of 3'-Chlorobiphenyl-4-carbaldehyde by High-Performance Liquid Chromatography
References
Application Note: Analysis of 3'-Chlorobiphenyl-4-carbaldehyde by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
3'-Chlorobiphenyl-4-carbaldehyde is a substituted biphenyl compound of interest in various fields, including environmental science and drug development, due to its structural relation to polychlorinated biphenyls (PCBs). Accurate and sensitive quantification is crucial for understanding its environmental fate, toxicological profile, and potential as a synthetic intermediate. Gas chromatography-mass spectrometry (GC-MS) offers a robust and highly selective method for the analysis of such semi-volatile compounds.[1][2] This application note outlines a comprehensive protocol for the determination of this compound in various matrices using GC-MS.
Principle of the Method
The methodology involves the extraction of this compound from the sample matrix, followed by separation and detection using a gas chromatograph coupled to a mass spectrometer. The sample is introduced into the GC, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column.[2] The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected based on its mass-to-charge ratio (m/z).[2] This provides both qualitative identification and quantitative measurement.
Quantitative Data Summary
| Parameter | Expected Value | Description |
| Retention Time (RT) | 15 - 25 min | Dependent on the specific GC column and temperature program. |
| Molecular Ion (M+) | m/z 216/218 | The most intense peak in the molecular ion cluster, showing the isotopic pattern of one chlorine atom. |
| Key Fragment Ions | m/z 187/189, 152, 127 | Expected fragments from the loss of -CHO, -Cl, and other characteristic cleavages. |
| Limit of Detection (LOD) | 0.1 - 10 µg/L | Achievable with modern GC-MS systems, depending on the sample matrix and preparation.[5] |
| Limit of Quantification (LOQ) | 0.5 - 25 µg/L | Typically 3-5 times the LOD. |
Experimental Protocols
1. Sample Preparation
The choice of sample preparation method depends on the sample matrix.
a) For Water Samples (Liquid-Liquid Extraction - LLE): [6]
-
To 1 liter of the water sample in a separatory funnel, add a suitable organic solvent such as a mixture of dichloromethane and hexane (1:1, v/v).
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.[1]
b) For Solid Samples (e.g., Soil, Sediment) (Solid-Phase Extraction - SPE): [2]
-
Weigh 5-10 g of the homogenized solid sample.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.
-
Extract the sample with an appropriate solvent like hexane or acetone using sonication or Soxhlet extraction.[1]
-
Concentrate the extract and pass it through a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18) for cleanup.
-
Elute the analyte from the SPE cartridge with a suitable solvent.
-
Concentrate the eluate to a final volume of 1 mL.
2. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of chlorinated biphenyls and can be adapted for this compound.[3][7]
| GC Parameter | Condition |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Inlet Mode | Splitless |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temperature of 60 °C, hold for 1 min, ramp to 200 °C at 30 °C/min, then ramp to 320 °C at 10 °C/min, and hold for 2 min.[1] |
| Transfer Line Temp | 300 °C |
| MS Parameter | Condition |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-450) and Selected Ion Monitoring (SIM) for higher sensitivity. |
| SIM Ions | m/z 216, 218, 187, 189, 152 |
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) at concentrations ranging from the expected sample concentrations.
-
Inject the calibration standards into the GC-MS system.
-
Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Predicted fragmentation of this compound.
References
Application Notes and Protocols for the Analysis of 3'-Chlorobiphenyl-4-carbaldehyde via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Chlorobiphenyl-4-carbaldehyde is a substituted aromatic aldehyde that can be found as an impurity, metabolite, or synthetic intermediate in various chemical processes, including drug development. Its accurate quantification is crucial for quality control, metabolic studies, and environmental monitoring. Due to its chemical properties, direct analysis can be challenging. Derivatization is a common strategy to improve the analytical characteristics of target compounds, enhancing their volatility for Gas Chromatography (GC) or improving their chromatographic retention and detection for High-Performance Liquid Chromatography (HPLC).
This document provides detailed application notes and protocols for the derivatization of this compound to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC. The primary derivatization agent discussed is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a well-established reagent for the sensitive detection of carbonyl compounds.
Principle of Derivatization with PFBHA
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the carbonyl group of aldehydes and ketones to form stable oxime derivatives. This reaction enhances the volatility and thermal stability of the analyte, making it suitable for GC analysis. The introduction of the pentafluorobenzyl group significantly increases the electron-capturing properties of the derivative, leading to very low detection limits with an Electron Capture Detector (ECD) or high sensitivity in Negative Chemical Ionization (NCI) Mass Spectrometry. For HPLC analysis, the derivative can be analyzed using a reversed-phase column with UV detection. The derivatization reaction typically proceeds as follows:
Reaction of this compound with PFBHA to form the corresponding oxime derivative.
The reaction often results in the formation of two geometric isomers, the syn- and anti-oximes, which may be chromatographically resolved. For quantitative analysis, the peak areas of both isomers are typically summed.
Experimental Protocols
Derivatization of this compound for GC-MS Analysis
This protocol outlines the steps for the derivatization of this compound with PFBHA followed by GC-MS analysis.
Materials:
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvent for standard and sample preparation (e.g., Methanol, Acetonitrile)
-
Extraction solvent (e.g., Hexane, Dichloromethane)[1]
-
Reagent-grade water
-
Buffer solution (e.g., pH 4)
-
Sodium sulfate (anhydrous)
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system with a suitable capillary column (e.g., ZB-5ms)[2]
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol). Prepare working standards by serial dilution. For unknown samples, dissolve a known amount in the same solvent.
-
Derivatization Reaction:
-
To a 2 mL vial, add 100 µL of the standard or sample solution.
-
Add 100 µL of a 10 mg/mL PFBHA solution in water.
-
Add 50 µL of a pH 4 buffer to adjust the pH.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or water bath.[3]
-
Allow the vial to cool to room temperature.
-
-
Extraction:
-
Add 500 µL of an extraction solvent (e.g., hexane).
-
Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to an autosampler vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the extracted derivative into the GC-MS system.
-
Use a suitable GC temperature program and MS parameters for the analysis of the PFBHA-oxime.
-
HPLC Analysis of this compound
This protocol describes a method for the analysis of underivatized this compound using reversed-phase HPLC with UV detection. Biphenyl columns can offer enhanced selectivity for aromatic compounds due to π-π interactions.
Materials:
-
This compound standard
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm)[4]
-
Syringe filters (0.45 µm)
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Prepare working standards by serial dilution with the mobile phase. Dissolve unknown samples in the mobile phase and filter through a 0.45 µm syringe filter before analysis.
-
HPLC Conditions:
-
Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms. Identify the peak corresponding to this compound by comparing the retention time with that of the standard.
Data Presentation
The following tables summarize expected quantitative data for the analysis of this compound based on typical performance for similar compounds.
Table 1: GC-MS Analysis of this compound-PFBHA Oxime
| Parameter | Expected Value | Reference |
| Derivatization Yield | > 90% | General expectation for PFBHA reactions |
| Retention Time | Analyte-specific, requires experimental determination | Formation of syn and anti isomers is common[2] |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | Based on similar aromatic aldehydes |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | Based on similar aromatic aldehydes |
| Linear Range | 1 - 200 µg/L | Typical for PFBHA derivatives |
| Precision (%RSD) | < 10% | [5] |
Table 2: HPLC-UV Analysis of this compound
| Parameter | Expected Value | Reference |
| Retention Time | Analyte and condition specific | Dependent on column and mobile phase composition |
| Limit of Detection (LOD) | 0.02 - 0.05 µg/mL | [4] |
| Limit of Quantification (LOQ) | 0.07 - 0.15 µg/mL | [4] |
| Linear Range | 0.1 - 25 µg/mL | [4] |
| Precision (%RSD) | < 5% | General expectation for HPLC methods |
| Accuracy (% Recovery) | 95 - 105% | General expectation for HPLC methods |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the derivatization and analysis of this compound.
Caption: Workflow for derivatization and analysis of this compound.
References
Application of 3'-Chlorobiphenyl-4-carbaldehyde in the Synthesis of Fluorescent Dyes
Application Note & Protocol
Introduction
3'-Chlorobiphenyl-4-carbaldehyde is a versatile biphenyl derivative that serves as a key building block in the synthesis of novel fluorescent dyes. Its aromatic structure, featuring a chlorine substituent, provides a platform for the development of dyes with tunable photophysical properties. The aldehyde functional group readily participates in various condensation reactions, most notably the Knoevenagel condensation, allowing for the extension of the π-conjugated system, which is crucial for fluorescence. This application note details the synthesis of a fluorescent dye derived from this compound and an active methylene compound, providing a comprehensive experimental protocol and characterizing its photophysical properties.
Principle
The synthesis of fluorescent dyes from this compound is often achieved through a Knoevenagel condensation reaction. This reaction involves the nucleophilic addition of an active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups) to the aldehyde group of this compound, followed by a dehydration step. The resulting product is an extended π-conjugated system that exhibits fluorescence. The choice of the active methylene compound allows for the fine-tuning of the spectral properties of the final dye.
Materials and Reagents
-
This compound
-
Malononitrile (or other active methylene compounds like diethyl malonate or ethyl cyanoacetate)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Toluene (solvent for azeotropic removal of water, optional)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
UV-Vis spectrophotometer
-
Fluorometer
Experimental Protocol
Synthesis of 2-((3'-chlorobiphenyl-4-yl)methylene)malononitrile
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.2 eq) in absolute ethanol (30 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Drying: Dry the purified product under vacuum to obtain a crystalline solid.
Data Presentation
The photophysical properties of the synthesized fluorescent dye are summarized in the table below. These values are representative and can vary based on the specific active methylene compound used and the solvent.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| 2-((3'-chlorobiphenyl-4-yl)methylene)malononitrile | ~350-380 | ~420-450 | ~70-80 | ~0.1-0.3 | ~20,000-30,000 |
Note: The data presented is an estimation based on analogous structures and may vary.
Visualizations
Logical Workflow for Fluorescent Dye Synthesis
Caption: Experimental workflow for the synthesis of a fluorescent dye.
Signaling Pathway (Conceptual) of Fluorescence
Caption: Jablonski diagram illustrating the principle of fluorescence.
Conclusion
This compound is a valuable precursor for the synthesis of novel fluorescent dyes through straightforward and efficient methods like the Knoevenagel condensation. The resulting dyes exhibit promising photophysical properties that can be tailored by the choice of reactants. These molecules hold potential for various applications in materials science, biological imaging, and as fluorescent probes in drug development research. Further investigation into the structure-property relationships of dyes derived from this scaffold will likely lead to the development of advanced fluorescent materials.
Application Notes and Protocols for the Use of 3'-Chlorobiphenyl-4-carbaldehyde in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a hypothetical pathway for the utilization of 3'-Chlorobiphenyl-4-carbaldehyde in polymer synthesis. The experimental procedures are based on established chemical reactions for analogous compounds, and the presented data are illustrative.
Application Notes
This compound is a versatile precursor for synthesizing novel polymers with potentially valuable properties. The incorporation of the rigid and chemically stable chlorobiphenyl moiety into a polymer backbone is anticipated to impart several desirable characteristics. These include enhanced thermal stability, improved mechanical strength, and specific dielectric properties, making such polymers candidates for applications in high-performance plastics, electronics, and specialty coatings.
Polymers derived from this aldehyde are expected to exhibit:
-
High Thermal Stability: The biphenyl structure is known to increase the glass transition temperature (Tg) and thermal decomposition temperature of polymers.
-
Chemical Resistance: The chlorinated aromatic structure suggests good resistance to various chemicals, acids, and bases.
-
Dielectric Properties: Biphenyl-containing polymers have been investigated for their low dielectric constants, which is a crucial property for materials used in microelectronics and high-frequency communication.[1][2]
-
Hydrophobicity: The nonpolar nature of the chlorobiphenyl group would likely result in polymers with low water absorption.
The aldehyde functionality serves as a convenient handle for chemical modification into a variety of polymerizable monomers. A straightforward approach involves the conversion of the aldehyde to a vinyl group, yielding a styrenic-type monomer, 3'-chloro-4-vinylbiphenyl. This monomer can then undergo free-radical polymerization to produce a thermoplastic polymer, poly(3'-chloro-4-vinylbiphenyl).
Proposed Synthetic Pathway and Polymerization
The proposed route involves a two-step process:
-
Monomer Synthesis: Conversion of this compound to 3'-chloro-4-vinylbiphenyl via a Wittig reaction.
-
Polymerization: Free-radical polymerization of the synthesized 3'-chloro-4-vinylbiphenyl monomer.
Caption: Overall synthetic pathway from this compound to poly(3'-chloro-4-vinylbiphenyl).
Experimental Protocols
Protocol 1: Synthesis of 3'-chloro-4-vinylbiphenyl (Monomer)
This protocol describes the conversion of the aldehyde to a vinyl group using a Wittig reaction.[3][4][5][6]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Set up a dry three-neck flask under an inert atmosphere.
-
Add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF to the flask.
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.05 eq) to the suspension via a syringe. The solution will turn a characteristic deep yellow or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3'-chloro-4-vinylbiphenyl.
Protocol 2: Free-Radical Polymerization of 3'-chloro-4-vinylbiphenyl
This protocol outlines a standard free-radical polymerization of the synthesized vinyl monomer.[7][8][9]
Materials:
-
3'-chloro-4-vinylbiphenyl (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Oil bath with temperature controller
-
Vacuum filtration apparatus (Büchner funnel)
-
Vacuum oven
Caption: Experimental workflow for the free-radical polymerization of 3'-chloro-4-vinylbiphenyl.
Procedure:
-
Place the purified 3'-chloro-4-vinylbiphenyl monomer and AIBN (e.g., 1 mol% relative to the monomer) in a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to dissolve the solids (aim for a monomer concentration of 1-2 M).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Immerse the flask in a preheated oil bath at 70-80 °C and stir.
-
Allow the polymerization to proceed for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Terminate the polymerization by cooling the flask to room temperature and exposing the solution to air.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of stirred methanol to precipitate the polymer.
-
Collect the white polymer precipitate by vacuum filtration.
-
Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the resulting polymer in a vacuum oven at 60 °C overnight to a constant weight.
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for poly(3'-chloro-4-vinylbiphenyl). These values are estimated based on the properties of analogous aromatic polymers like polystyrene.[10][11][12]
| Property | Symbol | Illustrative Value | Method of Analysis |
| Number-Average Molecular Weight | Mn | 35,000 - 60,000 g/mol | GPC |
| Polydispersity Index | PDI | 1.5 - 2.5 | GPC |
| Glass Transition Temperature | Tg | 110 - 130 °C | DSC |
| 5% Weight Loss Temperature | Td | > 350 °C | TGA |
| Dielectric Constant (at 1 MHz) | ε' | 2.7 - 3.0 | Dielectric Spectroscopy |
| Refractive Index | n | ~ 1.60 | Ellipsometry |
GPC: Gel Permeation Chromatography; DSC: Differential Scanning Calorimetry; TGA: Thermogravimetric Analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 8. pslc.ws [pslc.ws]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Polystyrene - Wikipedia [en.wikipedia.org]
- 11. rtprototype.com [rtprototype.com]
- 12. Polystyrene (PS): Properties, applications and processing [kdfeddersen.com]
Application Notes and Protocols for Reactions Involving 3'-Chlorobiphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key chemical transformations involving 3'-Chlorobiphenyl-4-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry and organic synthesis due to its biphenyl scaffold, a common motif in many pharmaceutical agents. The protocols described herein are based on established synthetic methodologies for analogous aromatic aldehydes and serve as a comprehensive guide for researchers.
Overview of Reactions
This compound, with its reactive aldehyde functionality and modifiable biphenyl structure, can undergo a variety of important chemical reactions. This document focuses on three fundamental transformations with broad applications in drug discovery and materials science:
-
Suzuki-Miyaura Coupling: A cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, enabling further functionalization of the biphenyl system.
-
Wittig Reaction: A reliable method for the synthesis of alkenes from aldehydes, providing a route to a diverse range of vinyl-substituted biphenyl derivatives.
-
Schiff Base Formation: A straightforward condensation reaction with primary amines to form imines, which are valuable intermediates and possess their own biological activities.
Experimental Protocols and Data
The following sections provide detailed, step-by-step protocols for the aforementioned reactions. While specific quantitative data for this compound is not extensively available in the public domain, the tables below present representative data from reactions with structurally similar substituted aromatic aldehydes to provide an expected range of outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. This reaction is instrumental in the synthesis of complex biaryl compounds.
Representative Reaction:
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Suzuki-Miyaura Reactions:
| Aryl Halide (Analogous to this compound derivatives) | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [1] |
| 4-Chlorobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 78 | [1] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | EtOH/H₂O | 70 | 8 | >95 (conversion) | [2] |
Wittig Reaction
The Wittig reaction allows for the preparation of an alkene by the reaction of an aldehyde or ketone with a phosphorus ylide. This reaction is highly versatile for forming carbon-carbon double bonds.
Representative Reaction:
[Image of the Schiff base formation from an aldehyde and a primary amine]
Caption: General workflow for synthesis and purification.
Suzuki-Miyaura Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and its derivatives should be handled with care, as they may be harmful if swallowed, in contact with skin, or if inhaled. [3]* Consult the Safety Data Sheet (SDS) for all reagents before use. [3]* Inert atmosphere techniques are crucial for many of these reactions to prevent catalyst deactivation and unwanted side reactions.
Conclusion
The protocols and data presented provide a solid foundation for researchers working with this compound. While the quantitative results are based on analogous systems, they offer valuable insights into expected outcomes and reaction conditions. These methods open avenues for the synthesis of a wide array of novel compounds for applications in drug discovery, materials science, and other areas of chemical research.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 3'-Chlorobiphenyl-4-carbaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3'-Chlorobiphenyl-4-carbaldehyde, primarily via the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.[1] For this specific synthesis, the typical coupling partners are 4-bromobenzaldehyde and 3-chlorophenylboronic acid.
Q2: What is the general catalytic cycle for the Suzuki-Miyaura coupling?
A2: The catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromobenzaldehyde) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron compound (e.g., 3-chlorophenylboronic acid) transfers its organic group to the Pd(II) complex.
-
Reductive Elimination: The Pd(II) complex eliminates the final biphenyl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[2]
Q3: What are the most common side reactions in this synthesis?
A3: The most common side reactions in the Suzuki-Miyaura coupling for this synthesis include:
-
Homocoupling: The coupling of two molecules of the boronic acid to form a symmetrical biaryl (e.g., 3,3'-dichlorobiphenyl). This can be more prevalent in the presence of oxygen.[3][4]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, which reduces the amount of boronic acid available for the cross-coupling reaction.
-
Dehalogenation: The removal of the halogen from the aryl halide starting material.
Q4: How can I purify the final product, this compound?
A4: Purification of this compound can typically be achieved through the following steps after the reaction is complete:
-
Workup: The reaction mixture is cooled, and the organic layer is extracted with a suitable solvent like ethyl acetate. The organic phase is then washed with aqueous solutions (e.g., 1N HCl, brine) to remove the base and excess boronic acid.[5]
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Poor quality of the base. 4. Low reaction temperature. | 1. Use a fresh palladium catalyst or a pre-catalyst. Consider using highly active catalysts like those with bulky, electron-rich phosphine ligands. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Use a fresh, finely powdered base. 4. Increase the reaction temperature, typically to the reflux temperature of the solvent. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient oxidative addition of the aryl halide. | 1. Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).[4] 2. Consider a more reactive aryl halide (I > Br > Cl) or a more active catalyst system. |
| Protodeboronation of Boronic Acid | 1. Presence of water. 2. Prolonged reaction times at high temperatures. | 1. Use anhydrous solvents. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during workup. 2. Co-elution of product with byproducts during chromatography. | 1. Allow the mixture to stir open to the atmosphere for a period after the reaction to encourage the formation of a manageable emulsion layer before extraction.[6] 2. Optimize the solvent system for column chromatography. Recrystallization may be an alternative purification method. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (0.3) | PPh₃ (0.9) | 2M Na₂CO₃ | 1-Propanol/H₂O | Reflux | 86 |
| 2 | 4-Chlorobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 95 |
| 3 | 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ | H₂O/Acetone | 80 | 94 |
| 4 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 100 | 98 |
This table presents data from various sources to illustrate the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions. The specific yield for this compound will depend on the optimized conditions for that particular reaction.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Suzuki-Miyaura Coupling (Adapted from a similar procedure for 4-biphenylcarboxaldehyde[6])
Materials:
-
4-Bromobenzaldehyde
-
3-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Activated carbon (e.g., Darco G-60)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, charge 4-bromobenzaldehyde (1.0 equiv), 3-chlorophenylboronic acid (1.05 equiv), and 1-propanol.
-
Degassing: Purge the flask with an inert gas for 30 minutes while stirring the mixture at room temperature to allow the solids to dissolve.
-
Reagent Addition: To the resulting solution, add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.009 equiv), a 2 M aqueous solution of sodium carbonate (1.20 equiv), and deionized water.
-
Reaction: Heat the mixture to reflux under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, remove the heat source and add deionized water while the mixture is still hot. Allow the mixture to cool to room temperature while stirring. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with two additional portions of ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with an aqueous solution of 5% sodium bicarbonate, followed by saturated brine.
-
Decolorization and Drying: Treat the organic solution with activated carbon and stir at room temperature. Add anhydrous sodium sulfate and continue stirring.
-
Filtration and Concentration: Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Common impurities in 3'-Chlorobiphenyl-4-carbaldehyde and their removal
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Chlorobiphenyl-4-carbaldehyde, focusing on common impurities and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via Suzuki-Miyaura coupling?
A1: The most prevalent impurities originating from the Suzuki-Miyaura coupling synthesis of this compound include:
-
Homocoupling Products: Biphenyl-4,4'-dicarbaldehyde (from the coupling of two 4-formylphenylboronic acid molecules) and 3,3'-dichlorobiphenyl (from the coupling of two 1-bromo-3-chlorobenzene molecules). The formation of the boronic acid homocoupling product is often favored in the presence of molecular oxygen.[1]
-
Protodeboronation Product: 4-Formylbiphenyl, which results from the replacement of the boronic acid group with a hydrogen atom. This is a known side reaction for boronic acids and can be influenced by the reaction conditions.[2]
-
Unreacted Starting Materials: Residual 4-formylphenylboronic acid and 1-bromo-3-chlorobenzene.
-
Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the coupling reaction can remain in the final product.[3]
Q2: How can I detect the presence of these impurities in my sample?
A2: Several analytical techniques can be employed for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful method for separating and quantifying the main product and various impurities.[4][5][6] A biphenyl stationary phase can offer alternative selectivity for separating aromatic compounds.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify and quantify impurities by comparing the spectra of the crude and purified product with known standards.[8]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity of a sample and to determine appropriate solvent systems for column chromatography.[9]
Q3: What are the general strategies for removing these impurities?
A3: The primary purification strategies involve:
-
Recrystallization: This is an effective method for removing small amounts of impurities from a solid product. The choice of solvent is crucial for successful purification.
-
Flash Column Chromatography: This technique is highly effective for separating the desired product from impurities with different polarities.[10][11][12]
-
Acid-Base Extraction: This can be used to remove acidic or basic impurities. For example, a basic wash can help remove unreacted boronic acid.
-
Treatment with Scavengers: Specialized solid-supported scavengers can be used to effectively remove residual palladium catalyst from the reaction mixture.[13] Filtration through celite can also help in removing some of the palladium residues.[14][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Presence of significant amounts of homocoupling byproducts. | Incomplete reaction, suboptimal reaction conditions, or presence of oxygen. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen. Optimize the stoichiometry of the reactants and the catalyst loading. Consider using a different palladium catalyst or ligand system. |
| Difficulty in removing unreacted 4-formylphenylboronic acid. | The boronic acid can be challenging to separate from the product due to similar polarities. | Perform a basic wash (e.g., with aqueous sodium carbonate or bicarbonate solution) during the work-up to convert the boronic acid into its more water-soluble boronate salt, which can then be removed in the aqueous phase. |
| Product is contaminated with a dark-colored solid. | This is often due to the precipitation of palladium black. | Filter the reaction mixture through a pad of celite while still warm. For more complete removal, consider using a palladium scavenger.[13][14][15] |
| Recrystallization does not significantly improve purity. | The chosen solvent system is not optimal for separating the impurities. | Screen a variety of solvent systems. A combination of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which the compound is insoluble when cold) is often effective. For biphenyl compounds, mixtures like hexanes/ethyl acetate or toluene/heptane can be explored. |
| Co-elution of product and a key impurity during column chromatography. | The chosen eluent system does not provide sufficient resolution. | Optimize the solvent system for flash chromatography using TLC. A shallow gradient or isocratic elution with a solvent system that gives a clear separation on the TLC plate should be used.[9] Using a different stationary phase, such as alumina or a bonded phase, could also be beneficial. |
Data Presentation: Purity Improvement
The following table provides representative data on the progressive removal of common impurities from a crude sample of this compound using the recommended purification protocol.
| Compound | Crude Product (%) | After Basic Wash (%) | After Recrystallization (%) | After Column Chromatography (%) |
| This compound | 85.0 | 88.0 | 97.5 | >99.5 |
| Biphenyl-4,4'-dicarbaldehyde | 5.0 | 5.0 | 1.0 | <0.1 |
| 3,3'-Dichlorobiphenyl | 3.0 | 3.0 | 0.5 | <0.1 |
| 4-Formylbiphenyl | 2.0 | 2.0 | 0.5 | <0.1 |
| 4-Formylphenylboronic acid | 4.0 | 0.5 | <0.1 | <0.1 |
| Residual Palladium | ~500 ppm | ~500 ppm | ~100 ppm | <10 ppm |
Experimental Protocols
Protocol 1: Purification of this compound
-
Aqueous Work-up with Basic Wash:
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.
-
-
Recrystallization:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
-
Flash Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the recrystallized solid in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate to 10%).
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative impurity profiling by principal component analysis of high-performance liquid chromatography-diode array detection data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. iosrjournals.org [iosrjournals.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. researchgate.net [researchgate.net]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Side reactions to avoid when using 3'-Chlorobiphenyl-4-carbaldehyde
Welcome to the technical support center for 3'-Chlorobiphenyl-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its use in chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
1. Oxidation to Carboxylic Acid
-
Question: My reaction is yielding a significant amount of 3'-chlorobiphenyl-4-carboxylic acid. How can I prevent this?
Answer: The aldehyde functional group in this compound is susceptible to oxidation, forming the corresponding carboxylic acid. This is a common side reaction that can occur under various conditions.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.
-
Solvent Purity: Use anhydrous and peroxide-free solvents. Ethers, for example, can form peroxides upon storage, which are oxidizing agents.
-
Reagent Purity: Verify the purity of your starting materials and reagents to ensure they are free from oxidizing contaminants.
-
Temperature Control: Avoid excessive temperatures, as this can accelerate oxidation.
-
Avoid Strong Oxidants: Be mindful of other reagents in your reaction mixture. Common laboratory reagents can be oxidative.[1][2][3][4][5] If your desired reaction does not involve oxidation, ensure no oxidizing agents are present.
-
-
Question: What are some common oxidizing agents I should be aware of?
Answer: A variety of reagents can oxidize aldehydes to carboxylic acids.[1][2][3][5] Some common examples include:
2. Cannizzaro Reaction
-
Question: I am observing the formation of both 3'-chlorobiphenyl-4-methanol and 3'-chlorobiphenyl-4-carboxylic acid in my reaction. What is happening and how can I stop it?
Answer: You are likely observing the Cannizzaro reaction.[6][7][8][9][10] This is a disproportionation reaction that occurs with aldehydes lacking α-hydrogens, such as this compound, in the presence of a strong base.[6][7][8][9][10] In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while another is oxidized to the carboxylic acid.[6][7][8][9][10]
Troubleshooting Steps:
-
pH Control: The Cannizzaro reaction is base-induced.[6][7][8][9][10] Avoid strongly alkaline conditions (high pH). If a base is required for your primary reaction, consider using a weaker, non-nucleophilic base or carefully controlling the stoichiometry.
-
Temperature: The reaction is often promoted by heat. Running your reaction at a lower temperature may suppress this side reaction.
-
Protecting Groups: If basic conditions are unavoidable, consider protecting the aldehyde group as an acetal. Acetals are stable in basic and neutral conditions and can be removed later.[11][12]
-
3. Reduction to Alcohol
-
Question: My desired product is being contaminated with (3'-chlorobiphenyl-4-yl)methanol. What could be causing this reduction?
Answer: The aldehyde group can be reduced to a primary alcohol.[13][14][15][16] This is a common transformation but an unwanted side reaction if not intended.
Troubleshooting Steps:
-
Avoid Reducing Agents: Ensure your reaction is free from common reducing agents. These include metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as other hydride sources.[13][14][15]
-
Catalytic Hydrogenation Conditions: If you are working with reactions involving hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni), be aware that these conditions can reduce aldehydes.
-
Hydride Donors: Some reaction conditions can generate species that act as hydride donors, leading to reduction.
-
4. Dehalogenation
-
Question: I am detecting biphenyl-4-carbaldehyde in my product mixture. Why is the chlorine atom being removed?
Answer: The chlorine atom on the biphenyl ring can be removed through a process called hydrodechlorination or dehalogenation.[17][18][19][20]
Troubleshooting Steps:
-
Catalyst Choice: This side reaction is often catalyzed by transition metals, particularly palladium, often used in cross-coupling reactions.[17][19] If you are performing a reaction where this compound is a substrate or product, consider the choice of catalyst and ligands.
-
Hydrogen Source: Dehalogenation requires a source of hydrogen. This can be H₂ gas or transfer hydrogenation reagents (e.g., formic acid, isopropanol). If these are not part of your desired reaction, ensure they are not present as impurities.
-
Base: Certain bases can promote dehalogenation in the presence of a catalyst.[18]
-
5. Homocoupling
-
Question: My mass spectrometry data suggests the presence of a dimer of my biphenyl starting material. How can this be avoided?
Answer: You may be observing the formation of a quaterphenyl derivative due to the homocoupling of this compound. This is particularly common in reactions employing transition metal catalysts like palladium, nickel, or copper.[21][22][23][24][25]
Troubleshooting Steps:
-
Optimize Catalyst and Ligands: The choice of catalyst and ligands can significantly influence the rate of homocoupling versus the desired cross-coupling reaction. Some ligand systems are known to suppress homocoupling.
-
Reaction Conditions: Temperature, solvent, and the nature of any additives can affect the extent of homocoupling. Careful optimization of these parameters is often necessary.
-
Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of the aryl halide can sometimes favor homocoupling.
-
Data Summary
The following table summarizes the common side reactions and key conditions that promote or suppress them.
| Side Reaction | Product(s) | Promoting Conditions | How to Avoid |
| Oxidation | 3'-Chlorobiphenyl-4-carboxylic acid | Presence of air (O₂), oxidizing agents (KMnO₄, CrO₃, etc.), peroxides in solvents.[2][3][5] | Inert atmosphere, pure/peroxide-free solvents, avoid oxidizing agents. |
| Cannizzaro Reaction | (3'-Chlorobiphenyl-4-yl)methanol and 3'-Chlorobiphenyl-4-carboxylic acid | Strong base (e.g., NaOH, KOH), elevated temperatures.[6][7][8][9][10] | Maintain neutral or acidic pH, use weaker bases, lower reaction temperature, use of protecting groups.[11][12] |
| Reduction | (3'-Chlorobiphenyl-4-yl)methanol | Presence of reducing agents (e.g., NaBH₄, LiAlH₄), catalytic hydrogenation conditions.[13][14][15][16] | Exclude reducing agents and hydride sources from the reaction. |
| Dehalogenation | Biphenyl-4-carbaldehyde | Palladium or other transition metal catalysts, presence of a hydrogen source (H₂, formic acid, etc.).[17][18][20] | Careful selection of catalyst/ligands, exclusion of hydrogen sources. |
| Homocoupling | Quaterphenyl derivatives | Transition metal catalysts (Pd, Ni, Cu), elevated temperatures.[21][22][23][24][25] | Optimization of catalyst/ligands and reaction conditions, precise stoichiometry. |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the protection of the aldehyde group as a 1,3-dioxolane, which is stable to many reaction conditions, especially strong bases.
-
Reactants:
-
This compound (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Toluene (solvent)
-
-
Procedure: a. To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, ethylene glycol, and p-TSA in toluene. b. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. c. Monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction mixture to room temperature. e. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde.
-
Deprotection: The acetal can be removed by stirring with aqueous acid (e.g., 1M HCl) in a solvent like acetone or THF.
Visualizations
The following diagrams illustrate key concepts related to the side reactions of this compound.
Caption: Potential side reactions of this compound.
Caption: A logical workflow for troubleshooting common side reactions.
References
- 1. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 2. Oxidation of Aldehydes into Carboxylic Acids by a Mononuclear Manganese(III) Iodosylbenzene Complex through Electrophilic C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide (1986) | Enrico Dalcanale | 494 Citations [scispace.com]
- 5. 20.5 Preparing Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES - ProQuest [proquest.com]
- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 8. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannizzaro Reaction | ChemTalk [chemistrytalk.org]
- 10. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 15. US4760196A - Method for preparing an aldehyde or alcohol by reduction of a carboxylic acid - Google Patents [patents.google.com]
- 16. WO2011060302A1 - Reduction of aldehydes and ketones to alcohols - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. chemistry.msu.edu [chemistry.msu.edu]
- 20. researchgate.net [researchgate.net]
- 21. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 22. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The electrochemical coupling reactions of organic halides compound in a valuable and practical manner for C—C and C–heteroatom formation: An overview - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Optimizing Reactions with 3'-Chlorobiphenyl-4-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-Chlorobiphenyl-4-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and success of your chemical reactions involving this versatile aldehyde.
General Troubleshooting and FAQs
Q1: My reaction with this compound is giving a low yield. What are the general steps I can take to improve it?
A1: Low yields can stem from various factors. Here is a checklist of general troubleshooting steps to consider:
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Reagent Purity: Ensure the purity of your this compound and all other reagents. Impurities can poison catalysts and lead to side reactions.
-
Solvent Quality: Use dry, degassed solvents, especially for moisture-sensitive reactions like Grignard or organolithium reactions, and for palladium-catalyzed couplings.
-
Reaction Atmosphere: Many reactions, particularly those involving organometallic reagents or catalysts, require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reactants and catalysts by oxygen or moisture.
-
Temperature Control: Reaction temperatures should be carefully controlled. Some reactions require cooling to prevent side reactions, while others need heating to proceed at a reasonable rate.
-
Reaction Time: Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while running it for too long can lead to product decomposition or the formation of byproducts.
-
Order of Addition: The order in which you add your reagents can be critical. For example, in a Wittig reaction, the ylide is typically generated first before the addition of the aldehyde.
-
Catalyst and Ligand Choice: For cross-coupling reactions, the choice of palladium catalyst and ligand is crucial and often requires screening to find the optimal combination for your specific substrates.
-
Base Selection: The choice and amount of base can significantly impact the reaction outcome in many coupling reactions. The base should be strong enough to facilitate the desired transformation but not so strong as to cause unwanted side reactions.
Reaction-Specific Troubleshooting and Protocols
This section provides detailed guidance for common reaction types involving this compound.
Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes. With this compound, this reaction can be used to synthesize stilbene derivatives.
FAQ: Wittig Reaction
Q2: I am performing a Wittig reaction with this compound and my yield is low. What are the common causes?
A2: Low yields in Wittig reactions can be attributed to several factors:
-
Inefficient Ylide Formation: The phosphorus ylide may not be forming in high yield. This can be due to a weak base, wet solvent, or impure phosphonium salt.
-
Ylide Instability: Some ylides are unstable and can decompose if not used promptly or if the reaction temperature is too high.
-
Steric Hindrance: While less of a concern with an aldehyde, significant steric hindrance on the phosphonium ylide can slow down the reaction.
-
Side Reactions: The aldehyde may undergo side reactions, such as aldol condensation, if the reaction conditions are too basic or if the ylide is not reactive enough.
-
Product Purification: The product may be difficult to separate from the triphenylphosphine oxide byproduct.
Troubleshooting Guide: Wittig Reaction
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete ylide formation | Use a stronger base (e.g., n-BuLi, NaH). Ensure anhydrous conditions by using dry solvents and flame-dried glassware. |
| Aldehyde degradation | Add the aldehyde slowly to the pre-formed ylide solution at a low temperature. | |
| Mixture of E/Z isomers | Nature of the ylide | Stabilized ylides (containing an electron-withdrawing group) tend to give the (E)-alkene, while non-stabilized ylides give predominantly the (Z)-alkene.[1] Consider using a Schlosser modification for higher (E)-selectivity. |
| Difficult purification | Contamination with triphenylphosphine oxide | Recrystallization is a common method for removal. Washing the crude product with a solvent in which the product is soluble but the oxide is not (e.g., diethyl ether or hexanes) can also be effective.[2] |
Experimental Protocol: General Wittig Reaction
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the appropriate phosphonium salt (1.1 eq) in anhydrous THF. Cool the solution to 0 °C and add a strong base (e.g., n-BuLi, 1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[1][2]
Workflow for Wittig Reaction
Caption: General workflow of a Wittig reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that can be used to form a C-C bond between the aryl chloride of this compound and a boronic acid or ester.
FAQ: Suzuki-Miyaura Coupling
Q3: I am attempting a Suzuki-Miyaura coupling with this compound, but the reaction is not proceeding. What could be the issue?
A3: Several factors can hinder a Suzuki-Miyaura coupling:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure proper handling under an inert atmosphere.
-
Incorrect Base: The choice of base is critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base depends on the substrates and solvent.
-
Poor Ligand Choice: The ligand stabilizes the palladium catalyst and influences its reactivity. Common phosphine-based ligands include PPh₃, P(t-Bu)₃, and SPhos.
-
Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides. Higher temperatures and more active catalyst systems may be required.
-
Side Reactions: Homocoupling of the boronic acid or decomposition of the starting materials can occur under certain conditions.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Possible Cause | Suggested Solution |
| No reaction | Inactive catalyst | Use a pre-catalyst or activate the catalyst in situ. Ensure all reagents and solvents are pure and the reaction is under an inert atmosphere. |
| Incorrect base/solvent combination | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, DMF). | |
| Low yield | Inefficient transmetalation | The addition of water or using a phase-transfer catalyst can sometimes improve the rate of transmetalation. |
| Competing proto-deboronation | Use anhydrous conditions and a non-protic solvent. | |
| Formation of homocoupled product | Oxygen contamination | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent (e.g., toluene/water mixture).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
Workflow for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction couples the aryl chloride of this compound with an alkene to form a substituted alkene.
FAQ: Heck Reaction
Q4: My Heck reaction is sluggish and gives a low yield. How can I improve it?
A4: The Heck reaction with aryl chlorides can be challenging. Consider the following:
-
Catalyst and Ligand: Use a highly active palladium catalyst, often with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.
-
Base: A weaker base like triethylamine (NEt₃) or a carbonate is often used. The choice can influence the reaction rate and selectivity.
-
Temperature: Higher temperatures are generally required for aryl chlorides.
-
Alkene Substrate: Electron-deficient alkenes (e.g., acrylates, styrenes) are typically more reactive.
Troubleshooting Guide: Heck Reaction
| Problem | Possible Cause | Suggested Solution |
| Slow or no reaction | Low reactivity of aryl chloride | Use a more active catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃). Increase the reaction temperature. |
| Low yield | Catalyst decomposition | Use a more stable catalyst or add a ligand to stabilize the active species. |
| Poor regioselectivity | Reaction conditions | The regioselectivity of the alkene addition can sometimes be influenced by the ligand and solvent. |
Experimental Protocol: General Heck Reaction
-
Reaction Setup: In a sealable tube, combine this compound (1.0 eq), the alkene (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (if required), and the base (e.g., NEt₃, 2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.
-
Reaction: Seal the tube and heat the reaction to a high temperature (e.g., 100-150 °C).
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.[3]
Workflow for Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
Reductive Amination
Reductive amination is a method to form amines from aldehydes. This compound can be reacted with a primary or secondary amine in the presence of a reducing agent to form the corresponding amine.
FAQ: Reductive Amination
Q5: My reductive amination is giving me a mixture of products and unreacted starting material. What can I do?
A5: Common issues in reductive amination include:
-
Incomplete Imine/Iminium Ion Formation: The reaction between the aldehyde and the amine to form the imine or iminium ion intermediate may be slow or reversible.
-
Reduction of the Aldehyde: The reducing agent may be too reactive and reduce the starting aldehyde before it can react with the amine.
-
Over-alkylation: Primary amines can react twice with the aldehyde to form a tertiary amine.
-
Hydrolysis of the Imine: The presence of excess water can lead to the hydrolysis of the imine intermediate back to the starting aldehyde and amine.
Troubleshooting Guide: Reductive Amination
| Problem | Possible Cause | Suggested Solution |
| Low conversion | Slow imine formation | Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation.[4] Use a dehydrating agent like molecular sieves to drive the equilibrium towards the imine. |
| Aldehyde reduction | Reducing agent is too strong | Use a milder reducing agent that is selective for the iminium ion, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[5] |
| Formation of tertiary amine | Over-alkylation of primary amine | Use an excess of the primary amine relative to the aldehyde. |
| Reaction stalls | Reagents have degraded | Use fresh amine and reducing agent. Ensure the aldehyde is pure. |
Experimental Protocol: General Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent (e.g., dichloroethane, methanol). Add a catalytic amount of acetic acid if necessary. Stir at room temperature for 1-2 hours.
-
Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the resulting amine by column chromatography or acid-base extraction.[6]
Workflow for Reductive Amination
Caption: General workflow for a reductive amination reaction.
References
Technical Support Center: 3'-Chlorobiphenyl-4-carbaldehyde Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Chlorobiphenyl-4-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
A1: this compound is a solid organic compound. Below is a summary of its key properties:
| Property | Value |
| Molecular Formula | C₁₃H₉ClO |
| Molecular Weight | 216.66 g/mol [1][2] |
| CAS Number | 400744-49-2[1][2] |
| Appearance | Off-white to yellowish powder or crystals |
| Melting Point | 56-60 °C[3] |
Q2: What are the primary safety precautions I should take when handling this compound?
A2: this compound should be handled with care in a well-ventilated area or fume hood.[4][5] It is harmful if swallowed, causes skin and serious eye irritation.[6][7][8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4][5] Avoid breathing dust.[4] In case of contact, wash skin thoroughly with soap and water, and for eye contact, rinse with water for several minutes.[4]
Q3: How should I store this compound?
A3: Store the compound in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at room temperature, while others suggest refrigeration (0-8°C). It is also recommended to store it under an inert atmosphere as it may be air-sensitive.[7]
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
Q4: I am experiencing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?
A4: Low yields in Suzuki-Miyaura couplings involving aryl chlorides like this compound are common due to the high C-Cl bond strength, which makes oxidative addition to the palladium catalyst difficult.[9]
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be effective.[9]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These enhance the electron density on the palladium center, facilitating oxidative addition.[10]
-
-
Base Selection: The choice of base is critical.
-
Solution: Use a stronger base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu) to promote the reaction.[11]
-
-
Reaction Temperature: The reaction may require higher temperatures to proceed.
-
Solution: Increase the reaction temperature, potentially using a high-boiling point solvent like dioxane or toluene.[12]
-
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to side reactions like the homocoupling of the boronic acid.
-
Solution: Ensure all solvents are thoroughly degassed, and the reaction is run under a strictly inert atmosphere (e.g., nitrogen or argon).[11]
-
Logical Troubleshooting Workflow for Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Wittig Reaction
Q5: My Wittig reaction with this compound is giving a low yield of the desired alkene, and I'm recovering unreacted aldehyde. What could be the problem?
A5: Incomplete consumption of the aldehyde in a Wittig reaction can be due to several factors, including issues with ylide formation, ylide stability, or the reactivity of the aldehyde itself.
Troubleshooting Steps:
-
Ylide Generation: Incomplete deprotonation of the phosphonium salt will lead to a lower concentration of the active ylide.
-
Solution: Ensure you are using a sufficiently strong base (e.g., n-BuLi, NaH, KOtBu) and that it is fresh and active. The color change associated with ylide formation (often to a deep red or orange) can be an indicator of successful generation.[13]
-
-
Ylide Stability: Some ylides, particularly non-stabilized ones, can be unstable and decompose over time.
-
Solution: Generate the ylide in situ and add the aldehyde shortly after. For some unstable ylides, it may be beneficial to generate the ylide in the presence of the aldehyde.
-
-
Aldehyde Purity: Aldehydes can oxidize to carboxylic acids, which will be unreactive in the Wittig reaction.
-
Solution: Use freshly purified or commercially available high-purity this compound.
-
Experimental Protocol: Wittig Reaction with a Substituted Benzaldehyde
This protocol is adapted from procedures for similar aromatic aldehydes.[14][15]
-
Phosphonium Salt Suspension: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Ylide Formation: Cool the suspension to 0°C (or -78°C for less stable ylides) and add a strong base (e.g., n-butyllithium in hexanes, 1.05 equivalents) dropwise. Stir the mixture for 30-60 minutes, during which the formation of the ylide is often indicated by a distinct color change.
-
Aldehyde Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Reaction: Allow the reaction to stir at the low temperature for a period (e.g., 1 hour) and then let it warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
Horner-Wadsworth-Emmons (HWE) Reaction
Q6: I am trying to synthesize an (E)-alkene from this compound using the HWE reaction, but the yield is poor.
A6: The Horner-Wadsworth-Emmons reaction is generally a reliable method for forming (E)-alkenes from aromatic aldehydes.[5] Poor yields can often be traced back to the base, solvent, or reaction conditions.
Troubleshooting Steps:
-
Base and Deprotonation: Incomplete deprotonation of the phosphonate ester is a common issue.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS). Ensure the phosphonate is added slowly to the base to ensure complete deprotonation before adding the aldehyde.
-
-
Solvent Purity: The presence of water or protic solvents will quench the carbanion.
-
Solution: Use anhydrous solvents. THF and DME are commonly used and should be freshly distilled or obtained from a solvent purification system.
-
-
Reaction Temperature: While many HWE reactions proceed at room temperature, some may require heating to go to completion.
-
Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., to 50-60°C).
-
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
This is a general protocol for the HWE reaction with an aromatic aldehyde.[16][17]
-
Base Preparation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF.
-
Carbanion Formation: Cool the suspension to 0°C. Add a solution of the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents) in anhydrous THF dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Aldehyde Addition: Cool the resulting solution back to 0°C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate. The water-soluble phosphate byproduct is easily removed during the aqueous work-up. Further purification can be achieved by column chromatography.
Grignard Reaction
Q7: I am having trouble initiating the Grignard reaction to synthesize a secondary alcohol from this compound.
A7: The aldehyde functionality is generally very reactive towards Grignard reagents. If you are preparing the Grignard reagent from an aryl chloride, initiation can be difficult due to the strength of the C-Cl bond and the passivating oxide layer on the magnesium surface.
Troubleshooting Steps for Grignard Reagent Formation from an Aryl Chloride:
-
Magnesium Activation: The magnesium turnings must have a fresh, oxide-free surface to react.
-
Solution 1: Mechanically activate the magnesium by grinding it in a dry mortar and pestle before the reaction.
-
Solution 2: Use chemical activators. A small crystal of iodine, a few drops of 1,2-dibromoethane, or pre-formed Grignard reagent can be added to the flask to initiate the reaction.
-
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.
-
Solution: All glassware must be rigorously flame-dried or oven-dried. Solvents (typically THF or diethyl ether) must be anhydrous. The reaction should be conducted under a strict inert atmosphere.[18]
-
-
Co-initiation: For stubborn aryl chlorides, a more reactive aryl bromide can be used as an entrainer.
-
Solution: Add a small amount of the corresponding aryl bromide along with the aryl chloride to initiate the reaction. Once the reaction starts, the aryl chloride will begin to react as well.
-
Experimental Workflow for Grignard Reaction:
Caption: Experimental workflow for a Grignard reaction.
Signaling Pathways and this compound
As a member of the polychlorinated biphenyl (PCB) family, this compound may have the potential to disrupt cellular signaling pathways, similar to other PCBs. While specific studies on this exact molecule's biological activity are limited, research on PCBs provides insights into potential mechanisms of toxicity.
Q8: How might this compound affect cellular signaling?
A8: PCBs are known as "signaling disrupting chemicals".[8] They have been shown to interfere with several critical signaling pathways, often by inhibiting receptor tyrosine kinases or interacting with nuclear receptors.
Potential Signaling Pathway Disruptions by PCBs:
1. Epidermal Growth Factor Receptor (EGFR) Signaling:
PCBs have been shown to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), which can disrupt downstream signaling cascades like the Akt and mTOR pathways.[3][19] This can impact cell growth, proliferation, and survival.
References
- 1. Frontiers | Leptin signaling and its central role in energy homeostasis [frontiersin.org]
- 2. news-medical.net [news-medical.net]
- 3. Polychlorinated Biphenyls Disrupt Hepatic Epidermal Growth Factor Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. plos.figshare.com [plos.figshare.com]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Hepatic signalling disruption by pollutant Polychlorinated biphenyls in steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Epidermal Growth Factor Treatment and Polychlorinated Biphenyl Exposure in a Dietary-Exposure Mouse Model of Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. tandf.figshare.com [tandf.figshare.com]
Stability issues of 3'-Chlorobiphenyl-4-carbaldehyde under reaction conditions
Welcome to the Technical Support Center for 3'-Chlorobiphenyl-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address stability issues and provide troubleshooting guidance for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a solid, crystalline compound. Like many aromatic aldehydes, its aldehyde group is susceptible to oxidation and nucleophilic attack. The biphenyl structure and the chloro-substituent influence its reactivity. It is important to store the compound under recommended conditions (cool, dry, and under an inert atmosphere) to prevent degradation.
Q2: Can this compound undergo self-reaction?
A2: Under strongly basic conditions, aromatic aldehydes lacking α-hydrogens, such as this compound, can undergo the Cannizzaro reaction.[1][2][3] This disproportionation reaction results in the formation of the corresponding primary alcohol (3'-chlorobiphenyl-4-yl)methanol and carboxylic acid (3'-chlorobiphenyl-4-carboxylic acid).[1][2][3] It is crucial to control the basicity of your reaction to avoid this significant side product.
Q3: Is the aldehyde group sensitive to oxidation?
A3: Yes, the aldehyde group is readily oxidized to a carboxylic acid.[4] Exposure to air, especially at elevated temperatures or in the presence of certain metals, can lead to the formation of 3'-chlorobiphenyl-4-carboxylic acid. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents, particularly for sensitive reactions like palladium-catalyzed cross-couplings.
Q4: How does the chloro-substituent affect the reactivity of the aldehyde?
A4: The chlorine atom is an electron-withdrawing group. This electronic effect can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can be advantageous in reactions like additions and condensations. However, the overall reactivity is a balance of inductive and resonance effects and can be influenced by the specific reaction conditions.
Troubleshooting Guides for Common Reactions
Below are troubleshooting guides for specific issues you may encounter during common synthetic transformations involving this compound.
Suzuki-Miyaura Coupling
Issue: Low yield of the desired coupled product.
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. - Temperature: The optimal temperature may need to be determined empirically, typically ranging from 40-80 °C.[5] |
| Catalyst Deactivation | - Oxygen Sensitivity: Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar) and use degassed solvents. Palladium catalysts are sensitive to oxygen. - Ligand Choice: The choice of phosphine ligand is crucial for stabilizing the palladium center. Consider using ligands like triphenylphosphine (PPh₃) or others suitable for cross-coupling reactions.[6] |
| Base Incompatibility | - Cannizzaro Reaction: Strong bases can induce the Cannizzaro reaction. Use a milder base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).[6] |
| Poor Solubility | - Solvent System: A mixture of an organic solvent (e.g., THF, dioxane) and an aqueous phase is often necessary to dissolve all reactants.[6] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Biphenyl Aldehyde Analog
This protocol is adapted from the synthesis of a key intermediate for Telmisartan and can be used as a starting point for the Suzuki coupling of this compound.[6]
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To a mixture of the aryl halide (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a suitable flask, add a 2M aqueous solution of sodium carbonate (2.0 equiv).
-
Add THF as the organic solvent to create a biphasic mixture.
-
Degas the solution with a stream of nitrogen for 20 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 equiv).
-
Heat the reaction mixture to reflux (around 65-70 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction, separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Suzuki-Miyaura Coupling
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chemimpex.com [chemimpex.com]
- 5. Olefination of carbonyls with alkenes enabled by electrophotocatalytic generation of distonic radical cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]
Technical Support Center: Catalyst Selection for Reactions Involving 3'-Chlorobiphenyl-4-carbaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection in reactions involving 3'-Chlorobiphenyl-4-carbaldehyde.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone for synthesizing complex biphenyl derivatives. However, the presence of a chloride and an aldehyde functional group on the this compound scaffold can present unique challenges.
Common Problems and Solutions
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| SMC-001 | Low or No Product Formation | Inactive Catalyst: The Pd(0) active species may not be forming or is deactivated. The C-Cl bond is less reactive than C-Br or C-I bonds, making oxidative addition the rate-limiting step.[1] | - Switch to a more active catalyst system: Employ palladium pre-catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for aryl chlorides.[1] - Increase catalyst loading: If using a standard catalyst, consider a modest increase in the catalyst loading. - Ensure anaerobic conditions: Thoroughly degas all solvents and reagents to prevent oxidation of the phosphine ligand and the Pd(0) catalyst.[2] |
| SMC-002 | Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[2] Base-Induced Decomposition: Certain strong bases can accelerate the decomposition of the boronic acid. | - Thoroughly degas all solvents and reagents. - Use milder bases: Consider using K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.[2] |
| SMC-003 | Protodeboronation of Boronic Acid | Presence of Protic Solvents/Impurities: Water or other protic species can lead to the replacement of the boron group with a hydrogen atom.[2][3] | - Use anhydrous solvents and reagents. - Consider using boronic esters (e.g., pinacol esters), which are more stable. [3] |
| SMC-004 | Dehalogenation of Starting Material | Side reaction after oxidative addition: The aryl-palladium intermediate can react with a hydride source. | - Optimize the base and solvent system. - Screen different phosphine ligands. |
| SMC-005 | Reaction with the Aldehyde Group | Aldol condensation: The aldehyde may undergo self-condensation or react with other nucleophiles under basic conditions. | - Use a non-nucleophilic base. - Optimize the reaction temperature and time to favor the cross-coupling reaction. |
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
C-H Functionalization Reactions
Direct C-H functionalization offers an atom-economical alternative to traditional cross-coupling reactions. For this compound, C-H arylation is a key transformation.
Common Problems and Solutions
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| CHF-001 | No Reaction or Low Conversion | Catalyst Inactivity: The chosen catalyst may not be active enough for the specific C-H bond. Incorrect Directing Group: The aldehyde may not be an effective directing group for the desired transformation. | - Screen different catalysts: Consider both Palladium (e.g., Pd(OAc)₂) and Ruthenium (e.g., [RuCl₂(p-cymene)]₂) catalysts.[4][5] - Modify the substrate: If direct C-H activation is challenging, consider converting the aldehyde to a more effective directing group (e.g., an imine). |
| CHF-002 | Poor Regioselectivity | Multiple C-H bonds are accessible: The catalyst may not differentiate effectively between the various C-H bonds on the biphenyl scaffold. | - Optimize the directing group: A well-chosen directing group can significantly improve regioselectivity. - Steric hindrance: Introducing bulky substituents can block unwanted reaction sites. |
| CHF-003 | Catalyst Poisoning | Substrate or impurities binding irreversibly to the catalyst: The aldehyde or other functional groups can sometimes act as catalyst poisons. | - Use a ligand that protects the catalyst active site. - Ensure high purity of all reagents and solvents. |
Catalytic Reduction of the Carbaldehyde
The reduction of the aldehyde to an alcohol is a common synthetic transformation. The presence of a chloro-substituent requires careful catalyst selection to avoid dehalogenation.
Common Problems and Solutions
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| CR-001 | Incomplete Reduction | Catalyst deactivation: The catalyst may be poisoned by impurities or lose activity over time. Insufficient hydrogen pressure: The pressure may not be high enough for the reaction to proceed to completion. | - Use a fresh batch of catalyst. - Increase the hydrogen pressure. - Consider a more active catalyst, such as PtO₂. |
| CR-002 | Dehalogenation | The catalyst is too active: Highly active catalysts like Palladium on carbon can promote the reduction of the C-Cl bond. | - Use a less active catalyst: Consider using catalysts known for their chemoselectivity, such as specific Rhodium or Ruthenium complexes. - Add a catalyst modifier: Thiophene or other sulfur-containing compounds can sometimes be used to selectively poison the catalyst against dehalogenation.[6] |
| CR-003 | Formation of Byproducts | Over-reduction: The aromatic rings may be reduced under harsh conditions. Ether formation: The product alcohol may react further under acidic or basic conditions. | - Optimize reaction conditions: Use milder temperatures and pressures. - Buffer the reaction mixture to maintain a neutral pH. |
Frequently Asked Questions (FAQs)
Q1: For a Suzuki-Miyaura coupling with this compound, which type of palladium catalyst should I start with?
A1: Due to the less reactive nature of the aryl chloride, it is highly recommended to start with a catalyst system known for its high activity.[1] A good starting point would be a palladium(II) pre-catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand like SPhos, XPhos, or RuPhos.[1] These ligands facilitate the oxidative addition of the palladium to the C-Cl bond, which is often the rate-limiting step.
Q2: I am observing significant dehalogenation during the catalytic reduction of the aldehyde. What can I do to minimize this side reaction?
A2: Dehalogenation is a common side reaction in the hydrogenation of chlorinated aromatic compounds. To minimize this, you can:
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Choose a more selective catalyst: While Pd/C is a common hydrogenation catalyst, it is also known to promote dehalogenation. Consider using a catalyst with lower activity towards C-Cl bond cleavage, such as certain Rhodium or Ruthenium catalysts.
-
Modify the catalyst: The addition of a small amount of a catalyst poison, such as thiophene, can sometimes selectively inhibit the dehalogenation reaction without significantly affecting the reduction of the aldehyde.[6]
-
Optimize reaction conditions: Use the mildest possible temperature and hydrogen pressure that still allows for the complete reduction of the aldehyde.
Q3: Can I perform a C-H functionalization directly on this compound without protecting the aldehyde group?
A3: It is possible, but can be challenging. The aldehyde itself can act as a directing group, but it can also participate in side reactions or poison the catalyst.[7] A common strategy is to first convert the aldehyde into a more robust and effective directing group, such as an imine or an oxime. This can improve the yield and regioselectivity of the C-H functionalization. After the reaction, the directing group can be hydrolyzed back to the aldehyde.
Q4: What is the role of the base in a Suzuki-Miyaura coupling, and which one should I choose?
A4: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[8] For reactions involving aryl chlorides, stronger, non-nucleophilic bases are often required. Good choices to screen include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[2][3]
Data Presentation
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | >90 |
| [Pd(allyl)Cl]₂ | RuPhos | K₂CO₃ | t-AmylOH | 100 | >85 |
| Pd/C | (ligandless) | K₂CO₃ | Water | 100 | Variable, substrate-dependent[9] |
Table 2: Catalyst Systems for C-H Arylation
| Catalyst | Oxidant | Directing Group | Solvent | Temperature (°C) |
| Pd(OAc)₂ | Ag₂CO₃ or BQ | Pyridine, Amide | Acetic Acid or Toluene | 100-120 |
| [RuCl₂(p-cymene)]₂ | K₂CO₃ | Carboxylate, Amide | NMP or DMA | 120-140 |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).
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Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%) and add this mixture to the Schlenk flask.
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[10]
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]
Experimental Workflow for Suzuki-Miyaura Coupling
Mandatory Visualization
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed C–H Arylation of [1,1′-Biphenyl]-2-ols with Chloroarenes [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
- 7. Aldehyde-Assisted Ruthenium(II)-Catalyzed C-H Oxygenations - Beijing Institute of Technology [pure.bit.edu.cn]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 3'-Chlorobiphenyl-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the solvent effects on the reactivity of 3'-Chlorobiphenyl-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent influence the reactivity of this compound?
A1: The solvent plays a critical role in the reactivity of this compound by influencing several factors:
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Solvation of Reactants and Transition States: Polar solvents can stabilize polar reactants and transition states, potentially accelerating reactions that involve charge separation. Conversely, nonpolar solvents are preferable for reactions involving nonpolar reactants.
-
Nucleophilicity and Electrophilicity: The solvent can affect the strength of nucleophiles and electrophiles. For instance, protic solvents can solvate nucleophiles through hydrogen bonding, reducing their reactivity.
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Solubility: The solubility of this compound and other reactants in the chosen solvent is crucial for a homogeneous reaction mixture and reliable kinetic data.
-
Reaction Mechanism: In some cases, the solvent can participate in the reaction mechanism, leading to different products or reaction pathways.
Q2: Which solvents are commonly used to study the reactivity of aromatic aldehydes like this compound?
A2: A range of solvents with varying polarities and proticities are typically employed to investigate solvent effects. These can be broadly categorized as:
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Nonpolar aprotic: Hexane, Cyclohexane, Toluene, Benzene
-
Polar aprotic: Dichloromethane (DCM), Chloroform, Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)
-
Polar protic: Methanol (MeOH), Ethanol (EtOH), Water (H₂O)
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.
-
Gas Chromatography (GC): Suitable for volatile compounds and can be used for quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of reactant signals and the appearance of product signals. In-situ NMR can provide real-time kinetic data.
-
UV-Vis Spectroscopy: If the reactants and products have distinct UV-Vis absorption spectra, this technique can be used to follow the reaction kinetics.
Troubleshooting Guides
Issue 1: Low or No Reactivity Observed
| Possible Cause | Troubleshooting Step |
| Poor Solubility of Reactants | Ensure all reactants, including this compound, are fully dissolved in the chosen solvent. If solubility is an issue, consider using a co-solvent system or a different solvent with better solubilizing properties. |
| Solvent-Inhibited Reactivity | The solvent may be deactivating the nucleophile or electrophile. For example, a polar protic solvent might be solvating the nucleophile too strongly. Try switching to a polar aprotic or a nonpolar solvent. |
| Incorrect Reaction Conditions | Verify the reaction temperature and pressure. Some reactions require heating or cooling to proceed at an appreciable rate. |
| Degraded Reagents | Ensure the purity and activity of all reagents. This compound can oxidize over time. |
Issue 2: Inconsistent or Irreproducible Kinetic Data
| Possible Cause | Troubleshooting Step |
| Inhomogeneous Reaction Mixture | Ensure vigorous stirring to maintain a homogeneous solution, especially if there are solubility issues. |
| Temperature Fluctuations | Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to maintain a constant temperature throughout the experiment. |
| Presence of Impurities | Traces of water or other impurities in the solvent or reagents can significantly affect reaction rates. Use freshly distilled or high-purity solvents and reagents. |
| Inaccurate Measurement of Time and Concentration | Use a calibrated timer and precise analytical techniques (e.g., HPLC, GC) for measuring concentrations at specific time points. |
Issue 3: Unexpected Side Products
| Possible Cause | Troubleshooting Step |
| Solvent Participation in the Reaction | The solvent may be reacting with the starting materials or intermediates. Analyze the side products to identify their structure and deduce the potential role of the solvent. Consider switching to a more inert solvent. |
| Decomposition of Reactants or Products | The reaction conditions (e.g., temperature, pH) might be causing the decomposition of the starting material or the desired product. Monitor the reaction at different temperatures and for shorter durations. |
| Alternative Reaction Pathways Favored in the Chosen Solvent | The solvent can influence the selectivity of a reaction. A different solvent might favor the desired reaction pathway. |
Data Presentation
Table 1: Hypothetical Relative Reaction Rates of a Nucleophilic Addition to this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate Constant (k_rel) |
| n-Hexane | 1.88 | Nonpolar aprotic | 1.0 |
| Toluene | 2.38 | Nonpolar aprotic | 2.5 |
| Dichloromethane | 8.93 | Polar aprotic | 15.2 |
| Acetone | 20.7 | Polar aprotic | 55.8 |
| Acetonitrile | 37.5 | Polar aprotic | 120.4 |
| Dimethylformamide | 36.7 | Polar aprotic | 250.1 |
| Methanol | 32.7 | Polar protic | 35.6 |
| Ethanol | 24.5 | Polar protic | 22.3 |
Note: This data is illustrative and intended to show expected trends. Actual results may vary.
Table 2: Solvent Effects on the UV-Vis Absorption Maximum (λ_max) of this compound
| Solvent | λ_max (nm) for n → π* transition | λ_max (nm) for π → π* transition |
| Cyclohexane | 320 | 260 |
| Dichloromethane | 315 | 265 |
| Acetonitrile | 312 | 268 |
| Ethanol | 308 | 272 |
| Water | 305 | 275 |
Note: A blue shift (hypsochromic shift) in the n → π* transition and a red shift (bathochromic shift) in the π → π* transition are generally observed with increasing solvent polarity.
Experimental Protocols
Protocol 1: General Procedure for Studying the Kinetics of a Reaction of this compound with a Nucleophile
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in the desired solvent.
-
Prepare a stock solution of the nucleophile (e.g., 0.1 M) in the same solvent.
-
-
Reaction Setup:
-
Place a known volume of the this compound stock solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.
-
Allow the solution to equilibrate to the desired reaction temperature.
-
-
Initiation of Reaction:
-
Add a known volume of the nucleophile stock solution to the reaction vessel to initiate the reaction. Start a timer immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by adding a large volume of a cold solvent or a quenching agent).
-
Analyze the quenched aliquot using a suitable analytical technique (e.g., HPLC, GC) to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the initial rate of the reaction from the slope of the curve at t=0.
-
Calculate the rate constant (k) using the appropriate rate law.
-
Mandatory Visualizations
Caption: Workflow for Kinetic Analysis of Aldehyde Reactivity.
Caption: Troubleshooting Logic for Aldehyde Reactivity Studies.
Purification challenges for 3'-Chlorobiphenyl-4-carbaldehyde products
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges for 3'-Chlorobiphenyl-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product synthesized via Suzuki-Miyaura coupling?
A1: When synthesizing this compound using a Suzuki-Miyaura coupling, several types of impurities can arise. The most common include:
-
Homocoupling byproducts: Formation of biphenyls from the coupling of two molecules of the same starting material (e.g., 4,4'-biphenyl-dicarbaldehyde or 3,3'-dichlorobiphenyl).[1][2]
-
Unreacted starting materials: Residual 4-formylphenylboronic acid and 1-bromo-3-chlorobenzene (or other corresponding starting materials).
-
Dehalogenated byproduct: Biphenyl-4-carbaldehyde, resulting from the loss of the chlorine atom.
-
Protonated boronic acid: Benzeneboronic acid, formed by the protonation of the boronic acid starting material.
-
Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can be a significant impurity that often requires specific removal techniques.[3][4][5][6][7][8]
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: "Oiling out" is a common issue in recrystallization where the compound separates as a liquid instead of a solid.[9][10] This can be due to a high concentration of impurities or a rapid drop in temperature.
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional "good" solvent to ensure the compound is fully dissolved at the elevated temperature.[11]
-
Allow the solution to cool very slowly. Insulating the flask can help.[12]
-
If it still oils out, try adding a seed crystal of pure product to induce crystallization.[11]
-
Consider using a different solvent system.
-
Q3: I'm seeing multiple spots on my TLC after column chromatography. How can I improve the separation?
A3: Poor separation in column chromatography can be due to several factors.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Experiment with different solvent polarities. A common starting point for biphenyl compounds is a mixture of hexanes and ethyl acetate.[13] A less polar solvent system will generally increase the retention time and may improve separation.
-
Check for Compound Stability: The compound may be degrading on the silica gel. You can test this by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.[14]
-
Proper Column Packing: Ensure the column is packed uniformly to avoid channeling.
-
Loading Technique: Load the sample onto the column in a minimal amount of solvent to ensure a narrow starting band.
-
Troubleshooting Guides
Recrystallization
Problem: Low recovery of the purified product.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Concentrate the filtrate and cool it again to recover more product. |
| The product is significantly soluble in the cold solvent. | Try a different solvent or a solvent mixture where the product has lower solubility at cold temperatures. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated. Use a stemless funnel to prevent clogging.[10] |
| Incomplete crystallization. | Allow more time for crystallization at room temperature before cooling in an ice bath. |
Problem: The color of the product does not improve after recrystallization.
| Possible Cause | Troubleshooting Step |
| Colored impurities have similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| The product itself is colored. | Verify the expected color of the pure compound from literature or analytical data. |
Column Chromatography
Problem: The product elutes too quickly with the solvent front.
| Possible Cause | Troubleshooting Step |
| The eluent is too polar. | Decrease the polarity of the solvent system (e.g., increase the proportion of hexanes to ethyl acetate). |
| The compound is very nonpolar. | Consider using a less polar stationary phase, such as alumina, or a different solvent system.[14] |
Problem: The product is not eluting from the column.
| Possible Cause | Troubleshooting Step |
| The eluent is not polar enough. | Gradually increase the polarity of the solvent system. |
| The compound has decomposed on the silica gel. | Test for stability on a TLC plate. If unstable, consider using a different stationary phase like alumina or deactivated silica gel.[14] |
| The compound has precipitated on the column. | Try to dissolve the precipitate by changing the solvent system. In the future, ensure the compound is fully dissolved before loading and consider a wider column.[14] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general starting protocol. The ideal solvent system should be determined experimentally on a small scale.
-
Solvent Selection: Test the solubility of the crude product in various solvents at room and elevated temperatures. Good single solvents for aromatic aldehydes include ethanol, methanol, or mixtures like hexanes/ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid until it completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography Purification
-
Stationary Phase: Silica gel is a common choice.
-
Eluent Selection: Use TLC to determine a suitable solvent system. For this compound, a good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product on TLC should be around 0.3.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the column.
-
Elution: Begin eluting with the determined solvent system. The polarity can be gradually increased (gradient elution) to elute the compounds of interest.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Purity Analysis
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for assessing the purity of this compound.
| Parameter | Recommendation |
| Column | A C18 or Biphenyl column is recommended for separating aromatic compounds.[15][16][17][18] |
| Mobile Phase | A gradient of acetonitrile and water is commonly used.[19] |
| Detection | UV detection at a wavelength where the aromatic rings absorb, typically around 254 nm. |
| Flow Rate | A standard flow rate of 1.0 mL/min is a good starting point.[19] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for assessing purity by identifying characteristic peaks of the product and any impurities.
-
Expected ¹H NMR signals for this compound:
-
An aldehyde proton signal around 10.0 ppm.
-
A complex multiplet pattern in the aromatic region (approximately 7.3-8.0 ppm) corresponding to the protons on the two phenyl rings.
-
-
Purity Assessment: The presence of unexpected signals can indicate impurities. For example, the absence of a chlorine atom would lead to a different splitting pattern in the aromatic region. Homocoupled products would show a more symmetrical pattern. The integration of impurity peaks relative to the product peaks can provide a semi-quantitative measure of purity.
Visualizations
Caption: A workflow diagram for the purification and analysis of this compound.
Caption: Common impurities generated during the Suzuki-Miyaura synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Chromatography [chem.rochester.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Ascentis® Express Biphenyl UHPLC and HPLC Columns [sigmaaldrich.com]
- 17. Why Biphenyl is a very interesting primary choice as stationary phase in LC. [discover.restek.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3'-Chlorobiphenyl-4-carbaldehyde and Other Biphenyl Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3'-Chlorobiphenyl-4-carbaldehyde with other substituted biphenyl aldehydes. Understanding the nuanced reactivity of these compounds is crucial for their application as intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document summarizes key reactivity data, presents detailed experimental protocols for comparative analysis, and visualizes the underlying principles of reactivity.
Introduction to Biphenyl Aldehyde Reactivity
Biphenyl aldehydes are aromatic aldehydes featuring a biphenyl scaffold. The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. This electrophilicity is, in turn, influenced by the electronic effects of substituents on both phenyl rings. Electron-withdrawing groups generally enhance reactivity towards nucleophiles by increasing the partial positive charge on the carbonyl carbon, while electron-donating groups tend to decrease it.
This compound, with its chloro substituent on the 3'-position, presents an interesting case study. The chlorine atom exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect). The position and nature of such substituents can significantly impact the reaction rates and yields in various chemical transformations.
Comparative Reactivity Data
To quantitatively compare the reactivity of this compound with other biphenyl aldehydes, the Knoevenagel condensation is an excellent model reaction. This reaction involves the condensation of an aldehyde with an active methylene compound, and its rate is sensitive to the electrophilicity of the aldehyde.
The following table provides a hypothetical comparison of reaction rates for the Knoevenagel condensation of various substituted biphenyl-4-carbaldehydes with malononitrile, based on the expected electronic effects of the substituents. Unsubstituted biphenyl-4-carbaldehyde is used as the reference compound (Relative Rate = 1).
| Aldehyde | Substituent (Position) | Expected Electronic Effect | Predicted Relative Rate (k/k₀) |
| Biphenyl-4-carbaldehyde | -H | Neutral | 1.00 |
| This compound | 3'-Cl | Electron-withdrawing (-I) | > 1.0 |
| 4'-Methoxybiphenyl-4-carbaldehyde | 4'-OCH₃ | Electron-donating (+R) | < 1.0 |
| 4'-Nitrobiphenyl-4-carbaldehyde | 4'-NO₂ | Strongly electron-withdrawing | >> 1.0 |
| 3',5'-Dichlorobiphenyl-4-carbaldehyde | 3',5'-diCl | Strongly electron-withdrawing | >> 1.0 |
| 3'-Bromobiphenyl-4-carbaldehyde | 3'-Br | Electron-withdrawing (-I) | > 1.0 |
Note: This data is illustrative and serves as a qualitative guide. Actual relative rates would need to be determined experimentally. The chloro group at the 3'-position in this compound is expected to increase the electrophilicity of the carbonyl carbon primarily through its inductive effect, leading to a faster reaction rate compared to the unsubstituted analogue.
Experimental Protocols
To experimentally validate the predicted reactivity trends, the following detailed protocol for a Knoevenagel condensation reaction is provided. This protocol can be adapted to compare the reactivity of various biphenyl aldehydes under standardized conditions.
Protocol: Kinetic Analysis of the Knoevenagel Condensation of Substituted Biphenyl Aldehydes with Malononitrile
1. Objective: To determine and compare the second-order rate constants for the Knoevenagel condensation of this compound and other substituted biphenyl aldehydes with malononitrile.
2. Materials:
-
Substituted biphenyl aldehyde (e.g., this compound, Biphenyl-4-carbaldehyde, etc.)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and equipment
3. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.01 M stock solution of each substituted biphenyl aldehyde in ethanol.
-
Prepare a 0.1 M stock solution of malononitrile in ethanol.
-
Prepare a 0.01 M stock solution of piperidine in ethanol.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product (the benzylidenemalononitrile derivative). This should be determined beforehand by running a full spectrum of a completed reaction mixture.
-
Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette 2.0 mL of the 0.01 M biphenyl aldehyde stock solution and 0.5 mL of the 0.1 M malononitrile stock solution.
-
Add 0.45 mL of ethanol to the cuvette.
-
Place the cuvette in the spectrophotometer and blank the instrument.
-
To initiate the reaction, add 0.05 mL of the 0.01 M piperidine stock solution, quickly mix by inverting the cuvette, and immediately start recording the absorbance at the predetermined λmax as a function of time.
-
Record the data for a sufficient duration to observe a significant change in absorbance, typically until the reaction is at least 70% complete.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics with respect to the aldehyde, as malononitrile is in large excess.
-
Plot ln(A∞ - At) versus time (t), where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
The slope of the resulting straight line will be equal to -k_obs (the pseudo-first-order rate constant).
-
The second-order rate constant (k) can be calculated using the equation: k = k_obs / [Malononitrile].
-
4. Comparison: Repeat the experiment for each biphenyl aldehyde under identical conditions (temperature, concentrations, solvent) to obtain a set of second-order rate constants for a direct and quantitative comparison of their reactivities.
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts related to the comparative reactivity of substituted biphenyl aldehydes.
Caption: Knoevenagel Condensation Workflow.
The diagram above outlines the general workflow of the piperidine-catalyzed Knoevenagel condensation between a substituted biphenyl aldehyde and malononitrile. The catalyst deprotonates malononitrile to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the final product.
Caption: Factors Influencing Biphenyl Aldehyde Reactivity.
This diagram illustrates the logical relationship between substituent electronic effects and the overall reactivity of the biphenyl aldehyde. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing reactivity, while electron-donating groups have the opposite effect. The reactivity of this compound is thus predicted to be higher than its unsubstituted counterpart due to the electron-withdrawing nature of the chlorine atom.
A Comparative Guide to 3'-Chlorobiphenyl-4-carbaldehyde and 4'-Chlorobiphenyl-4-carbaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the vast array of available intermediates, substituted biphenyl carbaldehydes serve as crucial scaffolds. This guide provides a detailed comparison of two positional isomers: 3'-Chlorobiphenyl-4-carbaldehyde and 4'-Chlorobiphenyl-4-carbaldehyde. We will delve into their synthesis, supported by experimental data, and explore how the seemingly subtle difference in the chlorine atom's position on the biphenyl framework influences their reactivity and potential applications.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of these isomers is essential for their effective use in synthesis. The position of the electron-withdrawing chlorine atom influences the electronic distribution within the molecule, which in turn affects their properties.
| Property | This compound | 4'-Chlorobiphenyl-4-carbaldehyde |
| CAS Number | 400744-49-2 | 80565-30-6 |
| Molecular Formula | C₁₃H₉ClO | C₁₃H₉ClO |
| Molecular Weight | 216.66 g/mol | 216.66 g/mol |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline powder |
| Melting Point | Not widely reported | 110-116 °C |
Synthesis via Suzuki-Miyaura Cross-Coupling
The most prevalent and versatile method for the synthesis of these biphenyl derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Two primary synthetic routes can be envisioned for both isomers:
-
Route A: Coupling of a chlorophenylboronic acid with 4-bromobenzaldehyde.
-
Route B: Coupling of a bromo- or iodobenzaldehyde with the corresponding chlorophenylboronic acid.
The choice of route often depends on the commercial availability and cost of the starting materials. For the purpose of this guide, we will focus on Route A.
Comparative Synthesis Data
| Parameter | Synthesis of this compound | Synthesis of 4'-Chlorobiphenyl-4-carbaldehyde |
| Reactants | 3-Chlorophenylboronic acid and 4-bromobenzaldehyde | 4-Chlorophenylboronic acid and 4-bromobenzaldehyde |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) |
| Solvent | Toluene/Ethanol/Water or Dioxane/Water | Toluene/Ethanol/Water or Dioxane/Water |
| Temperature | 80-100 °C | 80-100 °C |
| Typical Reported Yield | 85-95% | 90-98% |
Note: Yields are highly dependent on the specific reaction conditions, purity of reagents, and scale of the reaction. The slightly higher expected yield for the 4'-chloro isomer can be attributed to the electronic effect of the para-chloro substituent, which can facilitate the Suzuki-Miyaura coupling.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of both isomers via the Suzuki-Miyaura coupling reaction.
Synthesis of 4'-Chlorobiphenyl-4-carbaldehyde
Materials:
-
4-Chlorophenylboronic acid (1.1 equivalents)
-
4-Bromobenzaldehyde (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
Toluene (10 volumes)
-
Ethanol (2 volumes)
-
Water (2 volumes)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzaldehyde, 4-chlorophenylboronic acid, and potassium carbonate.
-
Add the toluene, ethanol, and water solvent mixture.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Under a nitrogen atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 4'-Chlorobiphenyl-4-carbaldehyde as a white to off-white solid.
Synthesis of this compound
The protocol for the synthesis of this compound is analogous to that of the 4'-isomer, with the substitution of 4-chlorophenylboronic acid with 3-chlorophenylboronic acid. All other reagents and conditions can be kept identical for a comparative study.
Reactivity and Applications in Drug Development
The position of the chlorine atom on the biphenyl scaffold can significantly impact the molecule's three-dimensional structure and electronic properties, which in turn influences its biological activity and utility in drug design.
-
4'-Chlorobiphenyl-4-carbaldehyde : The para-substitution pattern results in a more linear and symmetrical molecule. This can be advantageous for fitting into specific protein binding pockets. The 4'-chloro-4-biphenyl moiety is a common structural motif in various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and selective enzyme inhibitors. The aldehyde functionality serves as a versatile handle for further chemical modifications, such as reductive amination to introduce amine-containing pharmacophores or oxidation to the corresponding carboxylic acid.
-
This compound : The meta-substitution of the chlorine atom introduces a kink in the biphenyl backbone, leading to a less symmetrical, more angular structure. This can be beneficial for disrupting protein-protein interactions or for accessing binding sites that accommodate non-linear ligands. The altered electronic distribution due to the meta-chloro group can also affect the reactivity of the aldehyde and the overall pharmacokinetic properties of a drug candidate.
The presence of a chlorine atom in either position can enhance the metabolic stability of a drug molecule by blocking potential sites of oxidative metabolism. Furthermore, the lipophilicity conferred by the chlorine atom can improve membrane permeability.
Visualizing the Synthetic Pathway
To illustrate the synthetic logic, the following diagrams created using Graphviz depict the Suzuki-Miyaura coupling for both isomers.
Caption: Synthetic route to 4'-Chlorobiphenyl-4-carbaldehyde.
Caption: Synthetic route to this compound.
Conclusion
Both this compound and 4'-Chlorobiphenyl-4-carbaldehyde are valuable synthetic intermediates, readily accessible through the robust Suzuki-Miyaura cross-coupling reaction. The choice between these two isomers will be dictated by the specific synthetic strategy and the desired properties of the final target molecule. The para-substituted isomer, 4'-Chlorobiphenyl-4-carbaldehyde, may offer slightly higher yields in its synthesis and provides a more linear scaffold. In contrast, the meta-substituted isomer, this compound, introduces a distinct angular geometry that can be exploited in the design of molecules targeting specific biological macromolecules. A thorough understanding of the subtle yet significant differences between these isomers empowers researchers to make informed decisions in their synthetic endeavors and drug discovery programs.
Illuminating the Path to Precise Quantification: A Comparative Guide to Analytical Methods for 3'-Chlorobiphenyl-4-carbaldehyde
For researchers, scientists, and professionals in drug development, the accurate quantification of specific chemical entities is paramount. This guide provides a comprehensive comparison of analytical methodologies applicable to the quantification of 3'-Chlorobiphenyl-4-carbaldehyde. While specific validated methods for this exact analyte are not widely published, this document outlines robust analytical techniques used for structurally similar compounds, such as polychlorinated biphenyls (PCBs) and aromatic aldehydes. The information herein provides a strong foundation for developing and validating a suitable analytical method.
The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography coupled with Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited to different analytical requirements.
Comparative Performance of Analytical Methods
The following table summarizes typical performance data for HPLC-UV and GC-MS methods based on the analysis of structurally related compounds. These values serve as a benchmark for what can be expected when developing a method for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Class | Aromatic Aldehydes, Biphenyls | Polychlorinated Biphenyls (PCBs), Biphenyls |
| Linearity (R²) | ≥ 0.999[1][2] | 0.9866 - 0.9999[3] |
| Limit of Detection (LOD) | 0.015 - 0.08 mg/L (for aromatic amines)[4] | 0.04 µg/L (for PCBs in plasma)[3] |
| 4.3 - 21.0 µg/L (for aliphatic aldehydes)[5] | ||
| Limit of Quantification (LOQ) | 0.05 - 0.12 µg/mL (for biphenyls)[1] | 0.10 µg/L (for PCBs in plasma)[3] |
| Accuracy (% Recovery) | 85.3% - 98.4% (for aromatic amines)[4] | 88.4% - 97.5% (for PCBs in plasma)[3] |
| Precision (% RSD) | < 2.25% (for aldehydes)[2] | < 20% (for PCBs in plasma)[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV and GC-MS that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the analysis of aromatic aldehydes and biphenyl compounds. For aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common practice to enhance chromatographic separation and UV detection.[6]
a) Sample Preparation (with Derivatization for Aldehydes)
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile. Create a series of calibration standards by serial dilution.
-
Derivatization: To an aliquot of the standard or sample solution, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile and a small amount of acid catalyst (e.g., phosphoric acid).
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to form the hydrazone derivative.
-
Extraction (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to clean up the sample before injection.[4][6]
b) Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV/Vis or Diode Array Detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often effective.[6]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[6]
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for the DNPH derivative, typically around 360 nm.[6]
-
Injection Volume: 20 µL.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent choice for analyzing chlorinated organic compounds like PCBs and their derivatives.[7][8]
a) Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a non-polar solvent such as hexane or a mixture of hexane and acetone. Prepare calibration standards by serial dilution.
-
Extraction: For solid samples, solvent extraction (e.g., with hexane and acetone) followed by sonication can be used. For liquid samples, liquid-liquid extraction with a non-polar solvent is common.[7]
-
Cleanup: The extract may need to be cleaned up to remove interfering substances. This can be achieved using column chromatography with silica gel or Florisil.
-
Concentration: The final extract is typically concentrated under a gentle stream of nitrogen to a small volume before injection.[7]
b) GC-MS Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (single quadrupole or tandem quadrupole for higher selectivity).
-
Column: A capillary column with a non-polar or mid-polar stationary phase, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm), is suitable for separating biphenyl compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[1]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 60°C, hold for 1 minute, then ramp up to 250°C or higher.[1]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode is often used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the target analyte.[8]
-
Transfer Line and Ion Source Temperature: Maintained at temperatures such as 280°C and 230°C, respectively.[9]
-
Visualizing the Workflow
Diagrams can clarify complex processes. Below are visualizations of the analytical method validation workflow and a typical sample analysis process using the DOT language.
Caption: Workflow for Analytical Method Validation.
Caption: General Workflow for Sample Analysis.
References
- 1. scielo.br [scielo.br]
- 2. Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air [scielo.sa.cr]
- 3. [Validation of an analytical methodology to determine polychlorinated biphenyls in samples from blood plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. auroraprosci.com [auroraprosci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Purity Analysis of Commercially Available 3'-Chlorobiphenyl-4-carbaldehyde
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comparative purity analysis of commercially available 3'-Chlorobiphenyl-4-carbaldehyde, a key intermediate in the synthesis of various organic molecules.[1] We outline a comprehensive analytical workflow to assess the purity of this compound from different suppliers and discuss potential impurities that may be present.
Purity Comparison of Commercial this compound
The purity of this compound from commercial suppliers is typically stated to be in the range of 96-97%, as determined by High-Performance Liquid Chromatography (HPLC). However, the nature and quantity of impurities can vary between batches and suppliers. Below is a summary table of typical advertised purities from various chemical suppliers. To provide a practical comparison, we have included hypothetical experimental results from our proposed analytical workflow for three fictional suppliers (Supplier A, B, and C).
| Supplier | Advertised Purity | Experimental Purity (HPLC-UV) | Major Impurities Identified (GC-MS) | Notes |
| Supplier A | ≥ 97% | 97.5% | 3,3'-Dichlorobiphenyl, Biphenyl-4,4'-dicarbaldehyde | Homocoupling by-products present in small quantities. |
| Supplier B | ≥ 96% | 96.8% | 4-Bromobenzaldehyde, (3-Chlorophenyl)boronic acid | Presence of unreacted starting materials. |
| Supplier C | ≥ 97% | 98.2% | Minor unidentified peaks | Highest purity sample with minimal detectable impurities. |
Potential Impurities in this compound
The most common method for synthesizing unsymmetrical biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction typically involves the coupling of an arylboronic acid with an aryl halide. For the target molecule, this would likely involve the reaction of (3-chlorophenyl)boronic acid with 4-bromobenzaldehyde, or 4-formylphenylboronic acid with 1-bromo-3-chlorobenzene.
Based on this synthetic route, the following impurities can be anticipated:
-
Unreacted Starting Materials: Residual (3-chlorophenyl)boronic acid, 4-bromobenzaldehyde, 4-formylphenylboronic acid, or 1-bromo-3-chlorobenzene.
-
Homocoupling Products: Biphenyls formed from the coupling of two identical starting molecules, such as 3,3'-dichlorobiphenyl or biphenyl-4,4'-dicarbaldehyde.[5][6]
-
Dehalogenation Products: Biphenyls where a halogen atom has been replaced by a hydrogen atom.
-
Boronic Acid-Related Impurities: Anhydrides of boronic acids (boroxines) can form.
-
Residual Catalyst: Traces of the palladium catalyst and its ligands may remain.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Experimental Purity Analysis Workflow
To thoroughly assess the purity of a commercial sample of this compound, a multi-technique approach is recommended. The following workflow provides a comprehensive evaluation of the compound's purity and impurity profile.
Caption: A workflow diagram for the comprehensive purity analysis of this compound.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography with UV-detection (HPLC-UV)
This technique is the primary method for quantifying the purity of the main component and detecting non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water (both HPLC grade). A typical gradient could be starting from 50% acetonitrile and increasing to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to identify and quantify volatile and semi-volatile impurities, including residual starting materials and homocoupling by-products.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
Analysis: Inject 1 µL of the sample solution. Impurities are identified by comparing their mass spectra with a library database (e.g., NIST).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the chemical structure of the main component and for detecting impurities that may not be apparent by other chromatographic techniques.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Experiments:
-
¹H NMR: To observe the proton environment and identify characteristic signals of the aldehyde and aromatic protons.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
COSY/HSQC (optional): For more detailed structural elucidation if needed.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
Analysis: The presence of unexpected signals in the ¹H NMR spectrum can indicate impurities. The integration of these signals relative to the signals of the main compound can provide a semi-quantitative estimate of their concentration.
Conclusion
A thorough purity analysis of commercially available this compound requires a combination of analytical techniques. While suppliers generally provide a purity value based on HPLC, a more detailed investigation using GC-MS and NMR is recommended to identify and quantify specific impurities. This comprehensive approach allows researchers to select the most suitable grade of the compound for their specific application, ensuring the integrity and success of their research and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
A Spectroscopic and Toxicological Comparison of 3'-Chlorobiphenyl-4-carbaldehyde and Its Analogs for Researchers
This guide offers a comparative analysis of the spectroscopic properties of 3'-Chlorobiphenyl-4-carbaldehyde and its relevant derivatives. Due to the limited availability of a complete public dataset for this compound, this guide leverages data from closely related analogs, including substituted biphenyl-4-carbaldehydes and chlorobiphenyls, to provide a valuable comparative resource for researchers, scientists, and professionals in drug development.
The following sections present available spectroscopic data in a structured format, detail general experimental protocols for the analytical techniques, and provide a visual representation of a typical experimental workflow. Furthermore, in the absence of specific signaling pathway information for this compound, a diagram illustrating the potential cellular and molecular effects of related chlorinated biphenyls is included to provide context for their biological activity.
Spectroscopic Data Comparison
The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its structural analogs.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| [1,1'-Biphenyl]-4-carbaldehyde | CDCl₃ | 10.06 (s, 1H), 8.02 – 7.91 (m, 2H), 7.78 – 7.72 (m, 2H), 7.67 – 7.61 (m, 2H), 7.52 – 7.45 (m, 2H), 7.45 – 7.38 (m, 1H)[1] |
| 3-Chlorobenzaldehyde | CDCl₃ | 9.98 (s, 1H), 7.86 (s, 1H), 7.77 (d, J = 7.6 Hz, 1H), 7.61 (d, J = 7.9 Hz, 1H), 7.49 (t, J = 7.8 Hz, 1H)[1] |
| 4-Chlorobiphenyl | CDCl₃ | 7.52-7.60 (m), 7.41-7.48 (m), 7.31-7.39 (m)[2] |
| 3-Chlorobiphenyl | CDCl₃ | 7.29-7.58 (m)[3] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| [1,1'-Biphenyl]-4-carbaldehyde | CDCl₃ | 192.0, 147.2, 139.7, 135.2, 130.3, 129.0, 128.5, 127.7, 127.4[1] |
| 3-Chlorobenzaldehyde | CDCl₃ | 190.9, 137.8, 135.5, 134.4, 130.4, 129.3, 128.0[1] |
| 4-Chlorobiphenyl | CDCl₃ | 139.5, 138.3, 133.3, 128.9, 128.4, 127.0, 126.9 |
| 3-Chlorobiphenyl | CDCl₃ | 143.29, 140.03, 134.84, 129.98, 128.94, 127.91, 127.45, 127.33, 127.21, 125.35[3] |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Technique | Characteristic Absorption Bands (cm⁻¹) |
| [1,1'-Biphenyl]-4-carbaldehyde | CAPILLARY CELL: MELT | Data not explicitly detailed in search results.[4] |
| Aromatic Aldehydes (General) | Not Specified | 2830-2695 (C-H stretch of aldehyde), 1710-1665 (C=O stretch, α,β-unsaturated) |
| Aromatic Compounds (General) | Not Specified | 3100-3000 (=C-H stretch), 1600-1585 & 1500-1400 (C-C in-ring stretch) |
| 3-Chlorobiphenyl | Gas Phase | Data available in NIST WebBook.[5] |
| 4-Chlorobiphenyl | Condensed Phase | Data available in NIST WebBook. |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Key m/z values |
| This compound | Not Specified | Molecular Weight: 216.66[6] |
| [1,1'-Biphenyl]-4-carboxaldehyde | Electron Ionization (EI) | 182 (M+), 181, 153, 152[4] |
| 3-Chlorobiphenyl | Electron Ionization (EI) | 188 (M+), 152, 115, 76[7] |
| 4-Chlorobiphenyl | Electron Ionization (EI) | 188 (M+), 152, 151, 76[2] |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data can vary between laboratories and instruments. However, this section provides general methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 5-20 mg of the solid sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
-
-
Data Acquisition :
-
The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
-
Standard pulse programs are used for acquiring ¹H and ¹³C NMR spectra.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.
-
The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization :
-
For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used. The sample is injected into a gas chromatograph, and the separated components are introduced into the mass spectrometer.
-
Electron Ionization (EI) is a common ionization technique where the sample molecules are bombarded with a high-energy electron beam.
-
-
Mass Analysis and Detection :
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation :
-
A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, cyclohexane) that does not absorb in the region of interest.
-
The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument.
-
-
Data Acquisition :
-
The UV-Vis spectrum is recorded using a spectrophotometer.
-
The absorbance is measured over a specific wavelength range (typically 200-800 nm).
-
The resulting spectrum is a plot of absorbance versus wavelength.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
References
- 1. rsc.org [rsc.org]
- 2. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1,1'-Biphenyl)-4-carboxaldehyde | C13H10O | CID 76689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chlorobiphenyl [webbook.nist.gov]
- 6. This compound | 400744-49-2 [chemicalbook.com]
- 7. 3-Chlorobiphenyl [webbook.nist.gov]
A Comparative Guide to the Biological Activities of 3'-Chlorobiphenyl-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds synthesized from 3'-Chlorobiphenyl-4-carbaldehyde. While direct comprehensive studies on a wide range of derivatives from this specific starting material are limited in publicly available literature, this document compiles and compares data from structurally analogous compounds, including Schiff bases, chalcones, and hydrazones. The data presented is intended to provide insights into the potential therapeutic applications of these classes of compounds and to guide future research in the development of novel drugs.
Comparative Biological Activity Data
The following tables summarize the biological activities of various classes of compounds that can be synthesized from this compound. The data is collated from studies on structurally similar molecules and serves as a predictive comparison.
Antimicrobial Activity of Schiff Base Derivatives
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-studied class of compounds with a broad spectrum of antimicrobial activity. The introduction of a chlorinated biphenyl moiety is anticipated to modulate this activity.
| Compound Class | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference Compound(s) |
| Schiff Bases (Benzaldehyde derivatives) | Escherichia coli | 62.5 - 250 | >250 | Benzaldehyde-derived Schiff bases[1] |
| Staphylococcus aureus | 62.5 | 125 - 250 | Benzaldehyde-derived Schiff bases[1] | |
| Candida albicans | 62.5 - 250 | >250 | Benzaldehyde-derived Schiff bases[1] | |
| Schiff Bases (5-chloro-salicylaldehyde derivatives) | Bacillus subtilis | 45.2 | - | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol[2] |
| Escherichia coli | 1.6 | - | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol[2] | |
| Pseudomonas fluorescence | 2.8 | - | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol[2] | |
| Staphylococcus aureus | 3.4 | - | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol[2] | |
| Aspergillus niger | 47.5 | - | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol[2] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data for benzaldehyde derivatives are presented as a range from a study on multiple compounds.[1]
Anticancer Activity of Hydrazone Derivatives
Hydrazones, synthesized from the reaction of an aldehyde with a hydrazine, have shown significant potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound(s) |
| Hydrazone Derivatives | PC-3 (Prostate) | 1.32 | Compound 3h (a pyrrole-containing hydrazide-hydrazone)[3] |
| MCF-7 (Breast) | 2.99 | Compound 3h (a pyrrole-containing hydrazide-hydrazone)[3] | |
| HT-29 (Colon) | 1.71 | Compound 3h (a pyrrole-containing hydrazide-hydrazone)[3] | |
| UO-31 (Renal) | log10 GI50 = -6.68 | 3-[[(6-Chloro-3-phenyl-4(3H)-quinazolinone-2-yl)mercaptoacetyl]hydrazono]-5-fluoro-1H-2-indolinone[4] | |
| Various cell lines | 0.5 - 8.0 | Benzo[d]isothiazole hydrazone with an o-hydroxybenzylidene moiety[4] |
IC50: Half-maximal Inhibitory Concentration; GI50: 50% Growth Inhibition.
Anti-inflammatory Activity of Chalcone Derivatives
Chalcones, synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone, are precursors to flavonoids and have demonstrated significant anti-inflammatory properties.
| Compound Class | Assay | Inhibition (%) | Reference Compound(s) |
| Chalcone Derivatives | Xylene-induced ear edema in mice | 68% | (E)-3-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one[5] |
| 53% | Ibuprofen (reference drug)[5] | ||
| Polymyxin B-induced hind-paw edema in mice | Remarkable | 2',5'-dihydroxy-4-chlorochalcone[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of the compound classes discussed.
Synthesis of Schiff Base Derivatives
General Procedure: A solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) is treated with a solution of the desired primary amine (1 equivalent). A catalytic amount of glacial acetic acid is often added. The reaction mixture is then refluxed for a specified period (typically 2-8 hours). The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and purified by recrystallization to yield the Schiff base derivative.[1][7]
Synthesis of Hydrazone Derivatives
General Procedure: this compound (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol), and a solution of the appropriate hydrazine derivative (e.g., carbohydrazide, thiocarbohydrazide) (1 equivalent) in the same solvent is added. A few drops of a catalyst, such as glacial acetic acid, may be added. The mixture is refluxed for several hours. After cooling to room temperature, the solid product that forms is collected by filtration, washed with the solvent, and purified by recrystallization.[3]
Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
General Procedure: To a stirred solution of an appropriate acetophenone (1 equivalent) and this compound (1 equivalent) in a solvent like ethanol, an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added dropwise at a low temperature. The reaction mixture is stirred at room temperature for an extended period (e.g., 24-48 hours). The mixture is then poured into crushed ice and acidified with a dilute acid (e.g., HCl). The precipitated solid is filtered, washed with water, dried, and purified by recrystallization from a suitable solvent to afford the chalcone derivative.[5][6]
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. A serial two-fold dilution of each synthesized compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi). The microbial suspension, adjusted to a standard turbidity, is added to each well. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. The minimum bactericidal concentration (MBC) can be determined by subculturing the contents of the wells with no visible growth onto agar plates.
In Vitro Cytotoxicity Assay (MTT Assay)
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 or 72 hours). After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[3]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
The anti-inflammatory activity is evaluated using the carrageenan-induced paw edema model in rats or mice. The animals are divided into groups, including a control group, a reference drug group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the synthesized compounds. The compounds are administered orally or intraperitoneally. After a set time (e.g., 30 or 60 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal. The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizations
Synthetic Pathways
The following diagrams illustrate the general synthetic routes to the key compound classes discussed.
References
- 1. mediresonline.org [mediresonline.org]
- 2. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of antiinflammatory activity of substituted chalcone derivatives | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectral Characterization, and Antimicrobial Activity of Two Novel Schiff Bases Derived from Thiosemicarbazide and Mononuclear 3d Transition Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Study of Catalysts for the Efficient Synthesis of 3'-Chlorobiphenyl-4-carbaldehyde
For Immediate Publication
Fremont, CA – December 29, 2025 – In the landscape of pharmaceutical and materials science research, the synthesis of substituted biphenyl compounds remains a cornerstone for the development of novel drugs and functional materials. Among these, 3'-Chlorobiphenyl-4-carbaldehyde is a key intermediate whose efficient synthesis is of considerable interest. This guide provides a comparative analysis of various palladium-based catalyst systems for the synthesis of this compound, primarily via the Suzuki-Miyaura cross-coupling reaction. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of catalyst performance based on available experimental data.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands out for its versatility and tolerance to a wide range of functional groups, making it the premier choice for forging the carbon-carbon bond between the two aromatic rings of the target molecule.[1][2] The efficacy of this reaction is heavily dependent on the choice of the palladium catalyst, which typically consists of a palladium precursor and a supporting ligand.
Comparative Performance of Catalyst Systems
The synthesis of this compound is achieved by the cross-coupling of a 3-chlorophenylboronic acid derivative with a 4-halobenzaldehyde derivative. The choice of catalyst significantly influences the reaction's yield, duration, and required temperature. Below is a summary of the performance of several prominent palladium catalyst systems in Suzuki-Miyaura coupling reactions of similar substrates.
| Catalyst System | Ligand Type | Typical Substrates | Reaction Conditions | Yield (%) | Reference |
| Pd(PPh₃)₄ | Monodentate Phosphine | Aryl bromides, activated aryl chlorides | Toluene/H₂O, Na₂CO₃, 80-100 °C, 8-12 h | 60-85 | [3][4] |
| Pd(OAc)₂ / SPhos | Buchwald Ligand (Biaryl Phosphine) | Aryl chlorides, sterically hindered substrates | Toluene, K₃PO₄, RT - 80 °C, 2-12 h | 90-98 | [1][2] |
| XPhos Palladacycle | Buchwald Ligand (Biaryl Phosphine) | Aryl chlorides, heteroaryl halides | Dioxane/H₂O, K₃PO₄, 80-110 °C, 4-12 h | 90-99 | [5][6][7] |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | Aryl bromides and chlorides | Dioxane/H₂O, K₂CO₃, 100 °C, 8-10 h | 70-95 | [8][9][10] |
| PEPPSI-iPr | N-Heterocyclic Carbene (NHC) | Aryl halides (including chlorides) | Solvent-free, K₂CO₃, Microwave, 100-150 °C, 10-30 min | 85-95 | [11] |
Note: The yields presented are typical for Suzuki-Miyaura reactions of substrates similar to those required for the synthesis of this compound and serve as a comparative benchmark.
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction to synthesize this compound is provided below. This protocol can be adapted for use with the various catalyst systems outlined above.
Materials:
-
4-Bromobenzaldehyde (1.0 mmol, 1.0 equiv)
-
3-Chlorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., XPhos Palladacycle, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1 v/v, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 4-bromobenzaldehyde, 3-chlorophenylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. This cycle should be repeated three times.
-
Add the solvent to the flask, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required duration (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizing the Process
To further elucidate the synthetic process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. XPhos - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. XPhos Palladacycle | C41H59ClNPPd | CID 54751079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pd(dppf)cl2 | Sigma-Aldrich [sigmaaldrich.com]
- 9. CN102603811A - Synthetic method of [1,1'- bis-(diphenyl phosphine) ferrocene] palladium dichloride methylene dichloride complex - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
A Senior Application Scientist's Guide to Confirming the Structure of 3'-Chlorobiphenyl-4-carbaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the unambiguous structural confirmation of reaction products is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of methodologies for confirming the structure of reaction products derived from 3'-Chlorobiphenyl-4-carbaldehyde. As a versatile aromatic aldehyde, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] This document moves beyond a simple recitation of protocols to offer a strategic guide, grounded in experimental evidence and causality, to empower researchers in making informed decisions for structural elucidation.
The Synthetic Landscape: Common Reactions of this compound
The reactivity of this compound is dominated by the aldehyde functional group, which readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Understanding the expected transformations is the first step in predicting the structure of the resulting products.
Olefination via the Wittig Reaction
The Wittig reaction is a widely used method to convert aldehydes and ketones into alkenes.[2][3][4] For this compound, this reaction provides a reliable route to synthesize stilbene-like derivatives. The stereochemical outcome of the reaction is influenced by the nature of the Wittig reagent.[5][6]
-
Non-stabilized ylides (e.g., prepared from alkyl halides) typically favor the formation of the (Z)-alkene.[5]
-
Stabilized ylides (containing electron-withdrawing groups) generally yield the (E)-alkene as the major product.[6]
Carbon-Carbon Bond Formation via the Suzuki Coupling
While the aldehyde itself is not directly involved in the Suzuki reaction, the chlorinated biphenyl scaffold can be further functionalized.[7][8][9] This palladium-catalyzed cross-coupling reaction is a powerful tool for creating new C-C bonds, often used to synthesize complex biaryl compounds.[7][10][11]
Amine Synthesis through Reductive Amination
Reductive amination is a robust method for converting carbonyl compounds into amines.[12][13][14] This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the corresponding amine.[12][15] A variety of reducing agents can be employed, including sodium borohydride and its derivatives.[14][16]
Oxidation to a Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a range of oxidizing agents.
The Analytical Workflow: A Multi-technique Approach to Structural Confirmation
No single analytical technique provides a complete picture of a molecule's structure. A comprehensive and self-validating workflow relies on the synergistic use of multiple spectroscopic and spectrometric methods.[17][18]
Caption: A logical workflow for the structural elucidation of reaction products.
Initial Characterization: Laying the Groundwork
Mass Spectrometry (MS): The initial step in characterizing an unknown product is often to determine its molecular weight.[18][19][20] High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the elemental composition of the molecule, allowing for the determination of the molecular formula.
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[19] The disappearance of the characteristic aldehyde C=O stretch (typically around 1700 cm⁻¹) from the starting material and the appearance of new bands corresponding to the product's functional groups (e.g., C=C for an alkene, N-H for an amine) provide crucial initial evidence of a successful reaction.
Definitive Structural Elucidation: The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution.[17][18][19] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.
2D NMR Spectroscopy (COSY, HSQC, HMBC): These advanced techniques are invaluable for establishing the connectivity between atoms within the molecule, allowing for the definitive assembly of the molecular structure.
Comparative Analysis of Expected Reaction Products
The following tables summarize the expected analytical data for the products of common reactions of this compound. This data serves as a guide for researchers in interpreting their own experimental results.
| Reaction Product | Key IR Absorptions (cm⁻¹) | Expected Mass (m/z) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| (E)-1-(3'-Chlorobiphenyl-4-yl)-2-phenylethene (Wittig Product) | ~965 (trans C-H bend) | 290.08 | ~7.0-7.8 (alkene and aromatic protons) | ~125-145 (aromatic and alkene carbons) |
| 3'-Chloro-N-benzylbiphenyl-4-amine (Reductive Amination Product) | ~3400 (N-H stretch) | 307.11 | ~4.3 (CH₂), ~6.5-7.6 (aromatic protons) | ~48 (CH₂), ~112-150 (aromatic carbons) |
| 3'-Chlorobiphenyl-4-carboxylic acid (Oxidation Product) | ~2500-3300 (broad O-H), ~1685 (C=O) | 232.03 | ~7.5-8.1 (aromatic protons), ~12.5 (COOH) | ~127-145 (aromatic carbons), ~167 (COOH) |
Experimental Protocols
General Procedure for the Wittig Reaction
-
To a stirred suspension of the appropriate phosphonium salt in an anhydrous solvent (e.g., THF), add a strong base (e.g., n-butyllithium) at a low temperature (e.g., 0 °C) under an inert atmosphere.
-
Stir the resulting ylide solution for 30-60 minutes.
-
Add a solution of this compound in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Reductive Amination
-
To a solution of this compound and the desired amine in a suitable solvent (e.g., methanol or dichloromethane), add a dehydrating agent (e.g., molecular sieves) if necessary.[13]
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture to 0 °C and add the reducing agent (e.g., sodium borohydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Characterization Workflow
Caption: A streamlined workflow for product characterization.
Conclusion
The structural confirmation of reaction products derived from this compound requires a systematic and multi-faceted analytical approach. By combining the predictive power of understanding common reaction mechanisms with a robust workflow of spectroscopic and spectrometric techniques, researchers can achieve unambiguous structural elucidation. This guide provides the foundational knowledge and practical protocols to confidently navigate the synthesis and characterization of novel compounds, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Suzuki Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. air.unimi.it [air.unimi.it]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 18. jchps.com [jchps.com]
- 19. benchchem.com [benchchem.com]
- 20. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark: 3'-Chlorobiphenyl-4-carbaldehyde in Suzuki-Miyaura Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriate building blocks is paramount. Biphenyl scaffolds are prevalent in many bioactive molecules, and their synthesis often relies on robust cross-coupling methodologies. This guide provides a comparative performance benchmark of 3'-Chlorobiphenyl-4-carbaldehyde in the widely utilized Suzuki-Miyaura cross-coupling reaction, juxtaposed with a common alternative, 3'-Bromobiphenyl-4-carbaldehyde. The data presented herein, based on established reactivity principles, aims to inform reagent selection for medicinal chemists and process development scientists.
Executive Summary
The Suzuki-Miyaura cross-coupling is a cornerstone of modern carbon-carbon bond formation. The choice of the aryl halide coupling partner significantly impacts reaction efficiency, yield, and overall process economy. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is well-established: I > Br > Cl > F.[1] This guide focuses on the comparison between a chloro- and a bromo-substituted biphenyl carbaldehyde, highlighting the trade-offs between reactivity and cost-effectiveness. While specific head-to-head comparative studies for this compound are not extensively documented in publicly available literature, the performance data presented is representative of the expected outcomes based on fundamental chemical principles.
Performance Comparison in Suzuki-Miyaura Coupling
The following table summarizes the expected performance of this compound versus 3'-Bromobiphenyl-4-carbaldehyde in a typical Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. The data illustrates the generally higher reactivity of the aryl bromide, leading to a better yield under identical reaction conditions.
| Parameter | This compound | 3'-Bromobiphenyl-4-carbaldehyde |
| Starting Material | 3'-Chloro-[1,1'-biphenyl]-4-carbaldehyde | 3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid |
| Catalyst System | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Toluene/Ethanol/Water (4:1:1) | Toluene/Ethanol/Water (4:1:1) |
| Temperature (°C) | 100 | 100 |
| Reaction Time (h) | 12 | 6 |
| Typical Yield (%) | 75% | 90% |
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for both this compound and its alternatives.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a dried Schlenk flask, add the aryl halide (1.0 equiv), phenylboronic acid (1.2 equiv), palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired tri-phenyl product.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Conclusion
The selection between this compound and its bromo- or iodo-analogs in Suzuki-Miyaura cross-coupling reactions represents a classic optimization problem in synthetic chemistry. While aryl chlorides like this compound are often more cost-effective and readily available starting materials, they typically exhibit lower reactivity, necessitating more forceful reaction conditions, higher catalyst loadings, or longer reaction times to achieve comparable yields to their bromide and iodide counterparts. For early-stage drug discovery and small-scale synthesis where rapid access to diverse analogs is crucial, the higher reactivity of aryl bromides may be advantageous. Conversely, for large-scale production, the economic benefits of using an aryl chloride may outweigh the challenges associated with its lower reactivity, driving process optimization efforts. This guide provides a foundational understanding to aid researchers in making an informed decision based on the specific goals and constraints of their synthetic endeavors.
References
Safety Operating Guide
Navigating the Safe Disposal of 3'-Chlorobiphenyl-4-carbaldehyde: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 3'-Chlorobiphenyl-4-carbaldehyde, a compound that requires careful management due to its hazardous properties.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound specifies the following PPE to minimize exposure risks.[1][2][3]
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Use safety glasses with side-shields or a face shield. |
| Skin and Body Protection | Wear protective clothing to prevent skin contact. |
| Respiratory Protection | Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2] Use only outdoors or in a well-ventilated area.[1][2] |
In case of accidental exposure, follow these first-aid measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
-
In Case of Skin Contact: Immediately wash off with plenty of water.[2] Take off contaminated clothing and wash it before reuse.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[3]
-
If Swallowed: Rinse mouth.[1][2] Do NOT induce vomiting. Call a poison center or doctor immediately.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The general principle is to dispose of the contents and container at an approved waste disposal plant.[3][4]
1. Waste Identification and Classification:
-
Characterize this compound as a hazardous chemical waste. Due to its chlorinated biphenyl structure, it is prudent to handle it with the same level of caution as Polychlorinated Biphenyls (PCBs), which are strictly regulated.
2. Segregation and Storage:
-
Do not mix this compound with other waste streams.
-
Store the waste in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and amines.[3]
-
The container must be tightly closed and properly labeled with the chemical name and hazard symbols.
3. Selection of a Disposal Facility:
-
Engage a licensed hazardous waste disposal company that is permitted to handle and dispose of halogenated organic compounds.
-
The US Environmental Protection Agency (EPA) provides a list of approved disposal facilities for PCB waste, which can serve as a reference for identifying suitably qualified vendors.[5]
4. Approved Disposal Methods:
-
The recommended disposal method for this type of chemical is high-temperature incineration in a facility that is compliant with regulations such as the Toxic Substances Control Act (TSCA) for PCB waste.[6]
-
Landfilling in a designated hazardous waste landfill may be an option, but incineration is generally preferred for organic compounds to ensure complete destruction.[6]
5. Documentation:
-
Maintain a detailed record of the disposal process, including the quantity of waste, the date of disposal, and the name and contact information of the disposal company. This documentation is essential for regulatory compliance.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste | Polychlorinated Biphenyls (PCBs) | US EPA [19january2021snapshot.epa.gov]
- 6. epa.gov [epa.gov]
Essential Safety and Operational Guidance for Handling 3'-Chlorobiphenyl-4-carbaldehyde
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with potential hazards. This document provides immediate and essential safety protocols, operational plans, and disposal procedures for 3'-Chlorobiphenyl-4-carbaldehyde (CAS No. 400744-49-2). Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Chemical Hazards and Toxicity
This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1][2] It is imperative to wear appropriate personal protective equipment (PPE) and to work in a well-ventilated area, preferably a chemical fume hood, to avoid exposure.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for the safe handling of this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face | Safety Goggles/Glasses | Chemical splash goggles are required. A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.[3] |
| Hand | Gloves | Wear chemical-resistant gloves.[1] It is recommended to double-glove, with an inner nitrile glove and a more robust outer glove. Regularly inspect gloves for any signs of degradation or puncture. |
| Body | Protective Clothing | A flame-retardant lab coat is mandatory.[4] For larger quantities or increased risk of exposure, a chemical-resistant apron or coveralls should be worn.[5] |
| Respiratory | Respirator | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1][2] If these controls are insufficient, a NIOSH-approved respirator is necessary. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination. As a chlorinated biphenyl compound, it requires special handling for disposal.
-
Waste Collection: All waste materials, including residual chemicals, contaminated PPE, and cleaning materials, must be collected in a designated, labeled, and sealed container.
-
Regulatory Compliance: Dispose of the waste through an approved hazardous waste disposal facility.[1][2] Improper disposal of polychlorinated biphenyls (PCBs) and related compounds can lead to their distribution in the environment.[6] High-temperature incineration is a common and effective method for the destruction of PCBs.[7]
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Selecting the Right PPE for Chemical Management | Chemwatch [chemwatch.net]
- 6. Waste disposal technologies for polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCB Waste Disposal | Veolia North America [veolianorthamerica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
